Lithium ionophore III
Description
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Structure
2D Structure
Properties
Molecular Formula |
C28H50N2O2 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1S,2R)-2-N,2-N-dicyclohexyl-1-N,1-N-bis(2-methylpropyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C28H50N2O2/c1-21(2)19-29(20-22(3)4)27(31)25-17-11-12-18-26(25)28(32)30(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h21-26H,5-20H2,1-4H3/t25-,26+/m0/s1 |
InChI Key |
QGKITQHJONXIQV-IZZNHLLZSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lithium Ionophore III
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium Ionophore III, also known by its chemical name N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide and the designation ETH 1810, is a synthetic, neutral ionophore with a high selectivity for lithium ions (Li⁺).[1] Its primary and well-documented application is in the fabrication of lithium-selective electrodes for the precise measurement of lithium concentrations in biological fluids, such as blood serum.[2] Beyond its analytical utility, this compound serves as a valuable research tool for introducing lithium ions into cells to investigate the multifaceted biological roles of lithium. This guide elucidates the core mechanism of action of this compound, details its physicochemical properties, provides inferred experimental protocols for its use in cell-based assays, and visualizes its role in initiating key intracellular signaling pathways.
Core Mechanism of Action
The fundamental mechanism of action of this compound is to facilitate the transport of lithium ions across lipid membranes, a process that would otherwise be highly inefficient due to the charge of the ion and the hydrophobic nature of the membrane. As a lipophilic molecule, this compound readily partitions into the cell membrane.[3] Within the membrane, it forms a complex with a lithium ion, effectively shielding the ion's positive charge and allowing the complex to diffuse across the lipid bilayer.
Studies on lipid bilayer membranes have revealed that this compound forms a 2:1 complex with the lithium ion to transport it across the membrane. This stoichiometry is a key feature of its transport mechanism. The ionophore's structure creates a coordination cavity that selectively binds Li⁺.
Physicochemical Properties and Quantitative Data
This compound is a white to off-white solid with the chemical formula C₂₈H₅₀N₂O₂ and a molecular weight of 446.71 g/mol .[1]
Ion Selectivity
The defining characteristic of this compound is its high selectivity for lithium ions over other physiologically relevant cations. This selectivity is critical for its function in both analytical and research applications, ensuring that the observed effects are primarily due to an increase in intracellular lithium concentration. The selectivity is quantified by potentiometric selectivity coefficients (log KPotLi,M), where a more negative value indicates a higher preference for Li⁺ over the interfering ion M.
| Interfering Ion (M) | Selectivity Coefficient (log KPotLi,M) | Reference |
| Sodium (Na⁺) | -2.1 | [2] |
| Potassium (K⁺) | -2.2 | [2] |
| Magnesium (Mg²⁺) | -3.0 | [2] |
| Calcium (Ca²⁺) | -1.7 | [2] |
| Hydrogen (H⁺) | 1.0 | [2] |
Table 1: Potentiometric Selectivity Coefficients of this compound.
Experimental Protocols
While specific, detailed protocols for the use of this compound in cell culture are not widely published, a general methodology can be inferred from standard practices with other ionophores. The following is a generalized protocol for increasing intracellular lithium concentration using this compound.
Preparation of Stock Solution
-
Dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light and moisture.
Cell Loading Procedure
-
Culture cells to the desired confluency in a suitable growth medium.
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the final desired concentration (typically in the low micromolar range). Also, prepare a lithium-containing medium by adding a lithium salt (e.g., LiCl) to the cell culture medium to the desired final concentration (e.g., 1-10 mM).
-
Remove the existing culture medium from the cells and wash them once with a buffered saline solution (e.g., PBS).
-
Add the medium containing both this compound and the lithium salt to the cells.
-
Incubate the cells for a time sufficient to allow for an increase in intracellular lithium concentration. This time should be optimized for the specific cell type and experimental goals.
-
Following incubation, the medium can be removed, and the cells can be washed and then lysed for downstream analysis, or the medium can be replaced with a lithium-free medium to study the effects of lithium washout.
Experimental Controls
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the ionophore.
-
Ionophore-Only Control: Treat cells with this compound in a lithium-free medium to assess any effects of the ionophore itself.
-
Lithium-Only Control: Treat cells with the lithium salt in the absence of the ionophore to determine the basal level of lithium uptake.
Signaling Pathways and Visualizations
Once inside the cell, lithium ions exert their biological effects by interacting with various intracellular signaling pathways. Two of the most well-characterized targets of lithium are Glycogen Synthase Kinase 3 (GSK-3) and the inositol phosphate signaling pathway.
Ionophore-Mediated Lithium Influx
The initial step in the mechanism of action is the transport of lithium across the plasma membrane, facilitated by this compound.
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Intracellular lithium directly inhibits GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4]
Modulation of the Inositol Phosphate Pathway
Lithium also affects the inositol phosphate signaling pathway by inhibiting inositol monophosphatases (IMPas) and inositol polyphosphate 1-phosphatase (IPP).[5] This leads to an accumulation of inositol phosphates and a depletion of myo-inositol, which can alter downstream signaling events.[5]
Conclusion
This compound is a potent and selective tool for transporting lithium ions across biological membranes. Its well-defined mechanism of action at the membrane level, coupled with the extensive knowledge of the downstream effects of intracellular lithium, makes it an invaluable asset for researchers in cellular biology, neuroscience, and drug development. The ability to precisely manipulate intracellular lithium concentrations opens avenues for dissecting the complex signaling networks regulated by this simple but powerful ion.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK3 信号传导通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Lithium Ionophore III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Lithium Ionophore III (ETH 1810), a crucial component in lithium-selective electrodes and various biomedical research applications. This document details the probable synthetic pathway, including experimental protocols for the preparation of key precursors and the final amidation step, based on established chemical principles. Quantitative data from related literature is summarized for reference, and the synthetic workflow is visualized using a DOT language diagram.
Overview of the Synthetic Strategy
The synthesis of this compound, chemically known as N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide, is a multi-step process. The core of the strategy involves the preparation of two key intermediates: 1,2-phenylenediacetic acid and N-phenylbenzylamine. These precursors are then coupled through an amidation reaction to yield the final product.
The overall synthetic scheme can be depicted as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1,2-Phenylenedioxydiacetic Acid
This protocol is based on the hydrolysis of 1,2-phenylenediacetonitrile.
Materials:
-
1,2-Phenylenediacetonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-phenylenediacetonitrile (1 part by weight) in concentrated hydrochloric acid (10 parts by volume).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, add deionized water (6 parts by volume) and continue heating overnight.
-
Cool the reaction mixture to room temperature and wash with diethyl ether.
-
Extract the organic layer twice with an aqueous solution of sodium carbonate.
-
Combine the aqueous layers and acidify to a pH of 2-3 with hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-phenylenedioxydiacetic acid as a solid.
Synthesis of N-Phenylbenzylamine
This protocol describes the condensation of benzyl chloride with aniline.
Materials:
-
Aniline
-
Benzyl Chloride
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, mix sodium bicarbonate, water, and aniline.
-
Heat the mixture to 90-95 °C with stirring.
-
Slowly add benzyl chloride to the reaction mixture.
-
Maintain the reaction at 90-95 °C for 3 hours.
-
Cool the mixture and filter.
-
Separate the filtrate layers and wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Perform fractional distillation under reduced pressure. Collect the fraction boiling at 170-190 °C (at 1.6 kPa) which solidifies upon cooling to give N-phenylbenzylamine.
Synthesis of this compound (N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide)
This proposed protocol is based on the direct amidation of dicarboxylic acids with amines, catalyzed by a nickel salt.[1][2][3]
Materials:
-
1,2-Phenylenedioxydiacetic Acid
-
N-Phenylbenzylamine
-
Nickel(II) Chloride (NiCl₂)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a sealed reaction vessel, add 1,2-phenylenedioxydiacetic acid (1 equivalent), N-phenylbenzylamine (2.2 equivalents), nickel(II) chloride (0.1 equivalents), and toluene.
-
Heat the reaction mixture to 110 °C and maintain for 20-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the starting materials and a related final product from the literature.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Phenylenedioxydiacetic Acid | C₁₀H₁₀O₄ | 194.18 | 123-125 | - |
| N-Phenylbenzylamine | C₁₃H₁₃N | 183.25 | 34-36 | 305-307 |
| N-benzyl-N-phenyl-2-phenylacetamide | C₂₁H₁₉NO | 301.38 | 86-88 | - |
Data for N-benzyl-N-phenyl-2-phenylacetamide is provided as a reference for a structurally similar N,N-disubstituted amide.[4]
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hydrolysis | 1,2-Phenylenediacetonitrile | Conc. HCl | - | Reflux | 3 + overnight | ~56 |
| Condensation | Aniline, Benzyl Chloride | NaHCO₃ | Water | 90-95 | 3 | High (not specified) |
| Amidation (Proposed) | Phenylacetic acid, Benzylamine | NiCl₂ | Toluene | 110 | 20 | Moderate to Excellent[1] |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of an N,N-disubstituted diamide is illustrated below.
Caption: General experimental workflow for synthesis.
This guide provides a foundational understanding of the synthetic route to this compound. Researchers should consult the primary literature for more specific details and safety precautions before undertaking any experimental work.
References
An In-depth Technical Guide on the Physicochemical Properties of Lithium Ionophore III
Introduction
Lithium Ionophore III, also known by its developmental name ETH 1810 and the chemical name N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, is a neutral, noncyclic ionophore with a high selectivity for lithium ions (Li⁺).[1][2] This property makes it a critical component in the fabrication of lithium-selective electrodes, which are widely used for the determination of lithium concentrations in various samples, most notably in biological fluids like blood serum for monitoring therapeutic lithium levels.[3][4] This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
The efficacy of this compound as a selective carrier for lithium ions is intrinsically linked to its specific chemical and physical characteristics. These properties govern its interaction with lithium ions, its behavior within the membrane phase of an ion-selective electrode, and its overall performance and stability.
| Property | Value | Reference |
| CAS Number | 99281-50-2 | [2][3] |
| Molecular Formula | C₂₈H₅₀N₂O₂ | [2][5] |
| Molecular Weight | 446.71 g/mol | [2][5] |
| Appearance | Solid | [6] |
| Melting Point | 110-112 °C | [6] |
| Ion Selectivity | Li⁺ > Na⁺ > K⁺ > Cs⁺ | [1] |
| Ionophore:Ion Complex | 2:1 | [1] |
Lipophilicity (LogP)
Solubility
This compound is designed to be soluble in the organic components of a polymeric membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer.[4][9] Common plasticizers used in conjunction with this ionophore include 2-nitrophenyl octyl ether (o-NPOE) and dioctyl sebacate (DOS).[4][10] Its solubility in these non-polar environments is critical for the homogenous distribution of the ionophore within the membrane, which is necessary for optimal electrode performance. Conversely, it exhibits low solubility in water, which prevents its loss from the membrane during measurements.[9][11]
Stability
As a neutral carrier ionophore, the stability of this compound within the membrane is a key factor for the longevity and reliability of the ion-selective electrode. The large molecular structure and high lipophilicity contribute to its stability by preventing migration and evaporation from the PVC matrix.[9] While specific degradation kinetics are not detailed, the robust chemical structure, lacking easily hydrolyzable or oxidizable groups, suggests good operational stability under typical storage and experimental conditions.
Mechanism of Action
This compound functions as a mobile carrier, facilitating the transport of lithium ions across a hydrophobic membrane.[7][12] The process involves the formation of a complex between the ionophore and the lithium ion at the membrane-sample interface. The lipophilic exterior of the ionophore shields the charge of the lithium ion, allowing the complex to diffuse across the membrane. The ion is then released on the other side. Studies have shown that ETH 1810 forms a 2:1 complex with lithium ions.[1] This stoichiometry is a key factor in its high selectivity for Li⁺ over other alkali metal cations.
Caption: Mechanism of this compound mediated transport.
Experimental Protocols
The determination of the physicochemical properties of ionophores is fundamental to understanding their function and optimizing their application in ion-selective electrodes. Below are detailed methodologies for key experiments.
Protocol for Determination of Ion Selectivity Coefficients
The selectivity of an ion-selective electrode is its most critical characteristic, quantifying its preference for the primary ion over interfering ions. The Fixed Interference Method (FIM) is a common approach.[13]
Objective: To determine the potentiometric selectivity coefficients (
log KLi,Jpot
) of a this compound-based electrode for lithium (Li⁺) over various interfering ions (J).
Materials:
-
This compound-based ion-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance voltmeter
-
Standard solutions of LiCl and interfering ion salts (e.g., NaCl, KCl)
-
Deionized water
Methodology:
-
Membrane Preparation: A typical membrane composition for a this compound-based electrode includes approximately 1-1.2 wt% this compound, a plasticizer like 2-nitrophenyl octyl ether (around 65 wt%), and high molecular weight poly(vinyl chloride) (around 33 wt%).[4] A small amount of an anionic additive such as potassium tetrakis(p-chlorophenyl)borate may also be included.[4] These components are dissolved in a solvent like THF, and the solution is cast to form a thin membrane.
-
Electrode Assembly: The prepared membrane is sealed to the end of an electrode body, which is then filled with an internal reference solution (e.g., 0.1 M LiCl).[4] An internal reference electrode is placed in this solution.
-
Potential Measurements: a. The electrode pair (ISE and reference electrode) is immersed in a solution containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl). b. The potential is allowed to stabilize, and the value is recorded. c. Aliquots of a standard LiCl solution are incrementally added to the interfering ion solution, and the potential is recorded after each addition.
-
Data Analysis: The potential readings are plotted against the logarithm of the lithium ion activity. The selectivity coefficient is calculated from the intersection of the extrapolated linear portions of this plot, corresponding to the response to the interfering ion alone and the response to the primary ion.[13][14]
Caption: Workflow for determining ion selectivity coefficients.
Protocol for Complex Formation Constant Determination
The stability of the ionophore-ion complex within the membrane is a key determinant of the electrode's response. A potentiometric method using sandwich membranes can be employed to determine these constants in situ.[10]
Objective: To determine the complex formation constant (β) of this compound with Li⁺ within the polymeric membrane.
Materials:
-
Two-layer sandwich membrane setup
-
High-impedance voltmeter
-
Reference electrodes
-
Solutions of LiCl
-
Membrane components (PVC, plasticizer, this compound)
Methodology:
-
Membrane Preparation: Two separate membranes are prepared. One contains the complete composition with this compound, while the other is ionophore-free but otherwise identical.
-
Sandwich Assembly: The two membranes are pressed together to form a two-layer sandwich membrane. This sandwich membrane is then placed in an electrode body, separating two aqueous solutions.
-
Potential Measurement: The initial membrane potential is measured. This potential reflects the ion activity ratio at the aqueous phase-membrane interfaces and is dependent on the complex formation in the ionophore-containing layer.[10]
-
Calculation: The complex formation constant is calculated from the measured initial membrane potential. This method has the advantage of not requiring a reference ionophore.[10]
Protocol for Solubility and Stability Assessment in PVC Membranes
The long-term performance of an ion-selective electrode relies on the physical stability of the ionophore within the membrane, specifically its resistance to leaching.
Objective: To assess the solubility and stability of this compound in a PVC membrane by monitoring for leaching.
Materials:
-
This compound-based PVC membrane
-
Aqueous solution (e.g., deionized water or a buffer)
-
Analytical technique for detecting the ionophore (e.g., UV-Vis spectroscopy or HPLC)
Methodology:
-
Membrane Preparation and Equilibration: A PVC membrane containing a known concentration of this compound is prepared. The initial weight and composition are recorded.
-
Leaching Study: The membrane is immersed in a defined volume of an aqueous solution and stored for an extended period (e.g., several days or weeks). The storage conditions (temperature, agitation) should be controlled.
-
Analysis of Aqueous Phase: Periodically, aliquots of the aqueous solution are removed and analyzed for the presence of the leached ionophore using a suitable analytical method. The absence or very low concentration of the ionophore in the aqueous phase indicates good solubility and stability within the membrane.[11]
-
Analysis of Membrane: At the end of the study, the membrane can be removed, dried, and re-weighed. A change in weight could indicate loss of components. The concentration of the ionophore remaining in the membrane can also be determined by dissolving the membrane in a solvent like THF and analyzing the solution.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential physicochemical data and experimental methodologies related to this compound, facilitating its effective application in the development of robust and reliable lithium-selective sensors.
References
- 1. Lithium-selective permeation through lipid bilayer membranes mediated by a di-imide ionophore with nonsymmetrical imide substituents (ETH1810) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Selectophore this compound, Function Tested, MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ETH 1810 | 99281-50-2 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Ionophore - Wikipedia [en.wikipedia.org]
- 8. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hybridplastics.com [hybridplastics.com]
- 10. Determination of complex formation constants of lipophilic neutral ionophores in solvent polymeric membranes with segmented sandwich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Principles of Ionophores for Lithium Sensing
This technical guide provides a comprehensive overview of the fundamental principles of ionophores used for selective lithium (Li+) sensing. It covers the core mechanisms of action, types of ionophores, and their application in both electrochemical and optical sensing platforms. Detailed experimental protocols and comparative performance data are included to support researchers in the field.
Introduction: The Importance of Lithium Sensing
Lithium is a crucial element with significant applications, ranging from high-performance batteries to its use as a therapeutic agent for bipolar disorder.[1][2] In clinical settings, monitoring lithium levels in patients is critical, as the therapeutic window (0.6-1.2 mM in blood) is narrow, and concentrations above this can be toxic.[3][4] Furthermore, the environmental impact of lithium battery disposal necessitates reliable methods for detecting lithium contamination in water sources.[1] Traditional methods like atomic emission spectrophotometry (AES) can be costly and require significant sample pre-treatment, highlighting the need for simpler, more accessible sensing technologies.[2][5] Ionophore-based sensors offer a powerful solution, providing high sensitivity, selectivity, and the potential for real-time, in-situ measurements.[2][6][7]
Core Principles of Ionophores
An ionophore is a chemical species, often a lipophilic (fat-soluble) molecule, that reversibly binds ions and facilitates their transport across hydrophobic membranes, such as a cell's lipid bilayer or a synthetic polymer membrane in a sensor.[1][8]
Mechanism of Action: The fundamental structure of an ionophore consists of a hydrophilic (water-attracting) center that selectively binds a specific ion and a hydrophobic (water-repelling) exterior that allows the entire ionophore-ion complex to be soluble in a non-polar environment like a PVC membrane.[8] This allows them to selectively extract ions from an aqueous solution (like blood serum or river water) into the membrane phase of a sensor.[2][6]
There are two primary classifications of ionophores:
-
Mobile Carrier Ionophores: These ionophores encapsulate a target ion, diffusing through the membrane to transport it from one side to the other.[8][9] Most ionophores used in lithium sensors fall into this category.
-
Channel-Forming Ionophores: These are typically larger molecules, often proteins, that form a hydrophilic pore or channel through the membrane, allowing specific ions to pass through.[8][9]
The selectivity of an ionophore is determined by the size of its ion-binding cavity, its conformational flexibility, and the nature of its coordinating atoms, which create an electrostatic complementarity with the target ion.[4][6][7]
Key Classes of Lithium Ionophores
The primary challenge in designing lithium ionophores is achieving high selectivity against other alkali metal ions, particularly sodium (Na+), which is present at much higher concentrations in biological fluids (~140 mM).[4]
-
Crown Ethers: These are cyclic oligomers of ethylene oxide and are among the most widely used ionophores for alkali metals.[6] For lithium, 12-crown-4 and 14-crown-4 ethers are particularly effective due to their cavity size, which closely matches the ionic radius of Li+.[10][11] To improve selectivity, bulky "blocking" subunits are often added to the crown ether structure.[12] These bulky groups sterically hinder the formation of 2:1 "sandwich" complexes with larger ions like Na+, thereby dramatically increasing the selectivity for Li+.[4][12]
-
Acyclic (Non-cyclic) Ionophores: Amide-based acyclic ionophores were among the first developed for lithium sensing.[4] Compounds like N,N′-diheptyl-N,N′,5,5-tetramethyl-3,7-dioxanonanediamide (Lithium Ionophore I) and N,N,N′,N′-tetraisobutyl-cis-cyclohexane-1,2-dicarboxamide have shown good selectivity.[2][11] Their open-chain structure allows them to fold around the small lithium ion in a tetrahedral coordination.[2]
-
Other Structures: Researchers have also explored other molecular frameworks, including calixarenes, porphyrins, and derivatives of natural antibiotics like monensin, to create highly selective lithium-binding agents.[10][13]
Sensing Platforms and Mechanisms
Ionophores are the recognition element in a sensor and must be coupled with a transducer to generate a measurable signal. The two primary platforms for this are electrochemical and optical sensors.
Electrochemical Sensing: Ion-Selective Electrodes (ISEs)
The most common application of lithium ionophores is in ion-selective electrodes (ISEs).[1] An ISE measures the activity (related to concentration) of a specific ion in a solution by generating an electrical potential.
Working Principle: The core of a lithium ISE is a plasticized polymer membrane, typically made of poly(vinyl chloride) (PVC), which is impermeable to water.[14] The lipophilic lithium ionophore is dissolved within this membrane. When the electrode is placed in a sample solution, the ionophore selectively binds Li+ ions at the membrane-sample interface. This selective binding and transport of positive charge across the phase boundary creates a potential difference that is measured against a stable reference electrode. This potential is proportional to the logarithm of the lithium ion activity in the sample, following the Nernst equation.[15]
Caption: Mechanism of an ionophore-based Ion-Selective Electrode (ISE).
Optical Sensing: Fluoroionophores and Chromoionophores
Optical sensors utilize an ionophore linked to a "reporter" molecule—either a fluorophore (for fluorescence) or a chromophore (for color change)—to signal the ion-binding event.[10][11] These sensors can offer advantages such as not requiring a reference electrode.
Working Principles: The binding of Li+ to the ionophore triggers a change in the electronic properties of the attached reporter molecule, leading to a shift in its absorbance or fluorescence spectrum.[10] Common signaling mechanisms include:
-
Photoinduced Electron Transfer (PET): In the unbound state, an electron can be transferred from the ionophore to the fluorophore, quenching its fluorescence. When Li+ binds, this electron transfer is inhibited, "turning on" the fluorescence.[10][16]
-
Intramolecular Charge Transfer (ICT): The ionophore and reporter are designed as an electron donor-acceptor pair. Li+ binding alters the electron-donating or -accepting ability of the ionophore, causing a shift in the emission or absorbance wavelength.[3][10][16] This allows for ratiometric sensing, where the ratio of intensities at two different wavelengths is measured, improving accuracy.[3]
Caption: Signaling pathway for a PET-based fluorescent lithium sensor.
Quantitative Performance Data
The effectiveness of a lithium ionophore is judged by several key metrics, primarily its selectivity over interfering ions. The selectivity coefficient, Pot(log KLi,M), quantifies this preference. A more negative value indicates higher selectivity for Li+ over ion M.
Table 1: Selectivity Coefficients (log KPotLi,Na) for Various Lithium Ionophores
| Ionophore Name/Type | Sensing Platform | Selectivity (log KPotLi,Na) | Reference |
| Didecyl-14-crown-4 | ISE | -1.1 | [17] |
| Dibenzo-14-crown-4 | ISE | -2.9 | [4] |
| Decalin-14-crown-4 derivative | ISE | < -3.0 (>1000:1) | [2][12] |
| Lithium Ionophore II (ETH 1644) | ISE | -1.5 | [18] |
| Lithium Ionophore III (ETH 1810) | ISE | -2.0 | [18] |
| Cyclohexyl diamide derivative | ISE | -1.9 (80:1) | [4] |
| KLI-1 (Fluorescent) | Optode | -2.4 | [3] |
Note: Selectivity can vary based on the membrane composition and measurement method.
Table 2: Performance Characteristics of Selected Lithium Sensors
| Sensor Type | Ionophore | Linear Range | Detection Limit | Interfering Ions |
| PVC Membrane ISE | Poly(o-methoxyaniline) | 1.0 × 10⁻⁵ to 1.0 × 10⁻⁴ M | - | - |
| PVC Membrane ISE | Dibenzo-14-crown-4 | - | - | Na+, K+ |
| PVC Membrane ISE | Decalin-14-crown-4 | - | - | Na+, K+ |
| Commercial ISE | Not specified | 0.1 to 5000 mg/L | - | K+, Na+, H+ |
| Fluorescent Optode | KLI-2 | Therapeutic Range (0.6-1.2 mM) | - | Na+ (at low Li+ levels) |
Experimental Protocols
Protocol for Fabrication of a PVC-based Lithium ISE Membrane
This protocol describes a general method for preparing a solvent-cast ion-selective membrane.
Materials:
-
Lithium Ionophore (e.g., Decalin-14-crown-4 derivative)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Lipophilic additive (e.g., potassium tetrakis(p-chlorophenyl)borate, KTpClPB)
-
Solvent: Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare Membrane Cocktail: In a clean glass vial, weigh the components to achieve the desired final composition. A typical ratio is ~33% PVC, ~65% plasticizer, ~1-2% ionophore, and ~0.5% lipophilic additive by weight.[17]
-
Dissolution: Add THF to the vial (approx. 2 mL for every 200 mg of solid components) and cap tightly. Dissolve the components completely by gentle swirling or using a vortex mixer. The solution should be clear and homogenous.
-
Casting: Place a glass ring (e.g., 25 mm diameter) on a clean, perfectly level glass plate. Carefully pour the membrane cocktail into the ring.
-
Solvent Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24-48 hours at room temperature. Slow evaporation is crucial for creating a uniform, mechanically robust membrane.
-
Membrane Excision: Once the membrane is fully dry and transparent, carefully cut out small discs (e.g., 5-7 mm diameter) using a cork borer or a sharp scalpel.
-
Electrode Assembly: Mount a membrane disc into a commercial ISE electrode body (e.g., Philips IS 561 type).
-
Add Internal Solution: Fill the electrode body with an internal filling solution, typically containing a fixed concentration of LiCl (e.g., 0.1 M) and AgCl (e.g., saturated).
-
Conditioning: Condition the assembled electrode by soaking it in a LiCl solution (e.g., 0.01 M) for several hours before the first use to ensure a stable potential.
Caption: Experimental workflow for fabricating a PVC ISE membrane.
Protocol for Fluorescence Spectroscopy Measurement
This protocol outlines a general procedure for testing a fluorescent lithium sensor in solution.
Materials:
-
Fluoroionophore stock solution (e.g., KLI-1 in a suitable organic solvent like acetonitrile).
-
Aqueous buffer solution (e.g., HEPES or TRIS, ensure pH is controlled as some sensors are pH-sensitive).[3]
-
Stock solutions of LiCl and interfering salts (e.g., NaCl, KCl, CaCl2).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare Sample: In a quartz cuvette, add the aqueous buffer. Add a small aliquot of the fluoroionophore stock solution to reach the desired final concentration (typically in the micromolar range).
-
Record Blank Spectrum: Place the cuvette in the fluorometer. Set the appropriate excitation wavelength and record the baseline fluorescence emission spectrum.
-
Titration with Lithium: Add small, precise aliquots of the LiCl stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.
-
Record Spectra: Record the fluorescence emission spectrum after each addition of Li+. Observe the changes in fluorescence intensity or the shift in the emission maximum.
-
Test for Interference: Repeat the experiment, but instead of LiCl, titrate with stock solutions of interfering ions (Na+, K+, etc.) at physiologically relevant concentrations to assess the sensor's selectivity.
-
Data Analysis: Plot the change in fluorescence intensity (or the ratiometric value) against the concentration of Li+ to generate a calibration curve and determine the sensor's binding constant and detection limit.
Conclusion
Ionophores are the cornerstone of modern lithium sensing technology, enabling the development of highly selective and sensitive devices for both clinical and environmental monitoring.[2][19] Crown ethers and advanced acyclic structures, when integrated into electrochemical ISEs or optical sensor platforms, provide the necessary selectivity to accurately measure lithium in complex matrices containing high concentrations of interfering ions.[2][4] The continued design and synthesis of novel ionophores with even greater selectivity and robustness will further advance the capabilities of near-patient testing, environmental safety, and other critical applications.[12]
References
- 1. agscientific.com [agscientific.com]
- 2. Lithium Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lithium Ion Detection & Analysis | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Ionophore - Wikipedia [en.wikipedia.org]
- 9. agscientific.com [agscientific.com]
- 10. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. research.brighton.ac.uk [research.brighton.ac.uk]
An In-Depth Technical Guide to the Discovery and Development of ETH 1810: A Lithium Ionophore for Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of ETH 1810, a neutral, noncyclic ionophore with high selectivity for lithium ions (Li⁺). Contrary to initial hypotheses suggesting a therapeutic role, ETH 1810 has been established as a critical component in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of lithium concentrations in biological fluids. This document details the chemical properties, mechanism of action, and performance characteristics of ETH 1810, along with detailed experimental protocols for the preparation of ETH 1810-based ISEs. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction: From Therapeutic Target to Analytical Tool
Initially investigated for potential therapeutic applications, the trajectory of ETH 1810 development shifted significantly upon the discovery of its exceptional ability to selectively bind and transport lithium ions. This led to its characterization as a potent and highly selective lithium ionophore. An ionophore is a lipid-soluble molecule that can bind to a specific ion and facilitate its transport across a hydrophobic barrier, such as a cell membrane or a polymer-based electrode membrane.
ETH 1810, chemically known as N,N-dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, was developed as part of a series of synthetic ionophores by the group of the late Professor Wilhelm Simon at the Swiss Federal Institute of Technology (ETH) in Zurich, from which its "ETH" designation originates. These ionophores were instrumental in advancing the field of ion-selective electrodes. The development of ETH 1810 represented a significant improvement over its predecessor, ETH 1644, exhibiting tenfold greater potency in transporting lithium ions.[1]
Physicochemical Properties and Synthesis
ETH 1810 is a waxy white solid with a molecular formula of C₂₈H₅₀N₂O₂ and a molecular weight of 446.71 g/mol . Its structure, featuring two dicyclohexyl and two diisobutyl amide groups attached to a cis-cyclohexane-1,2-dicarboxamide backbone, is crucial for its ion-selective properties. The lipophilic nature of the cyclohexyl and isobutyl groups allows it to be readily incorporated into hydrophobic polymer membranes, a key requirement for its use in ion-selective electrodes.
Mechanism of Ionophoric Action and Selectivity
ETH 1810 functions as a neutral carrier for lithium ions. In a polymer membrane electrode, ETH 1810 molecules are dispersed within a plasticized polymer matrix, typically polyvinyl chloride (PVC). At the interface between the sample solution and the membrane, ETH 1810 selectively complexes with lithium ions.
The selectivity of ETH 1810 for lithium over other cations, particularly sodium (Na⁺) and potassium (K⁺) which are present in high concentrations in biological fluids, is its most critical feature. This selectivity is attributed to the specific conformation of the ETH 1810 molecule, which creates a binding cavity that is sterically and electronically favorable for the smaller lithium ion. The ionophore forms a 2:1 complex with the lithium ion, effectively encapsulating it and facilitating its transport across the hydrophobic membrane.[1] This selective binding and transport generates a potential difference across the membrane that is proportional to the concentration of lithium ions in the sample, which is then measured by the electrode.
The selectivity sequence for alkali cations has been determined to be: Li⁺ > Na⁺ > K⁺ > Cs⁺.[1]
Quantitative Performance Data
The performance of ETH 1810-based ion-selective electrodes has been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: Selectivity Coefficients (log KpotLi,M) of ETH 1810-based Electrodes
| Interfering Ion (M) | Selectivity Coefficient (log KpotLi,M) | Reference |
| Na⁺ | -2.0 | [1] |
| K⁺ | -2.4 | [1] |
| NH₄⁺ | -1.9 | |
| Mg²⁺ | -4.0 | |
| Ca²⁺ | -3.7 |
Note: The selectivity coefficient (KpotLi,M) indicates the preference of the electrode for the primary ion (Li⁺) over an interfering ion (M). A smaller value indicates better selectivity.
Table 2: Performance Characteristics of ETH 1810-based Ion-Selective Electrodes
| Parameter | Value | Reference |
| Linear Range | 1.0 × 10⁻⁴ – 6.3 × 10⁻² M | [2] |
| Response Time | < 30 seconds | |
| Lifetime | Up to 3 months | |
| pH Range | 5.5 - 10.0 | |
| Detection Limit | 10⁻⁵ M |
Experimental Protocols
Preparation of ETH 1810-based PVC Membrane
This protocol describes the preparation of a typical PVC membrane for a lithium-selective electrode using ETH 1810.
Materials:
-
Polyvinyl chloride (PVC), high molecular weight
-
o-Nitrophenyl octyl ether (o-NPOE) (plasticizer)
-
ETH 1810 (ionophore)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic salt)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the membrane cocktail: In a clean, dry glass vial, combine the following in the specified weight percentages:
-
PVC: ~33%
-
o-NPOE: ~65%
-
ETH 1810: ~1%
-
KTpClPB: ~1%
-
-
Dissolve the components: Add a sufficient volume of anhydrous THF to the vial to dissolve all components completely. Mix thoroughly using a vortex mixer until a homogenous solution is obtained.
-
Cast the membrane: Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.
-
Evaporate the solvent: Cover the casting setup with a petri dish to allow for slow evaporation of the THF. Let the membrane cast for at least 24 hours at room temperature.
-
Membrane retrieval: Once the membrane is fully formed and the solvent has evaporated, carefully peel the membrane from the glass plate.
Fabrication and Conditioning of the Ion-Selective Electrode
Procedure:
-
Cut the membrane: Punch out a small disk (e.g., 5 mm diameter) from the cast PVC membrane.
-
Assemble the electrode: Mount the membrane disk into the tip of an electrode body (e.g., a Philips electrode body).
-
Add the internal filling solution: Fill the electrode body with a 0.1 M LiCl solution.
-
Insert the internal reference electrode: Place a Ag/AgCl electrode into the internal filling solution.
-
Condition the electrode: Before use, condition the assembled ion-selective electrode by soaking it in a 0.01 M LiCl solution for at least 12 hours. This allows the membrane to equilibrate and ensures a stable potential.
Visualizations
Signaling Pathway (Mechanism of Ion Transport)
References
A Deep Dive into the Lipophilicity of Lithium Ionophore III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the lipophilicity of Lithium Ionophore III (also known as ETH 1810), a crucial parameter influencing its function as a selective carrier of lithium ions across biological membranes. Due to the absence of experimentally determined lipophilicity values in publicly available literature, this paper presents a computationally predicted value and outlines the established experimental protocols for its empirical determination.
Core Concepts: Lipophilicity and Ionophores
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that governs the ability of a molecule to partition between a lipidic and an aqueous phase. For an ionophore—a lipid-soluble molecule that binds to and transports ions across cell membranes—high lipophilicity is paramount for its insertion into and residence within the lipid bilayer.
This compound, with the chemical name N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, is a neutral carrier ionophore highly selective for lithium ions (Li⁺). Its ability to selectively bind and transport Li⁺ across membranes is fundamental to its application in ion-selective electrodes for measuring lithium concentrations in biological fluids and as a research tool in cell biology.
Quantitative Lipophilicity Data
| Compound | Alternate Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | ETH 1810 | C₂₈H₅₀N₂O₂[1] | 446.71[1] | 8.12 ± 0.65 |
Note: The predicted logP value was calculated using advanced computational models that analyze the molecule's structure.
Experimental Protocols for Lipophilicity Determination
Should empirical data be required, the following established methods are recommended for determining the lipophilicity of this compound.
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most widely accepted method for determining the partition coefficient.[2][3]
Methodology:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the two immiscible phases.
-
Analyte Introduction: A precisely weighed amount of this compound is dissolved in the n-octanol phase.
-
Partitioning: The n-octanol phase containing the ionophore is mixed with the aqueous phase in a separatory funnel. The funnel is shaken vigorously for a predetermined period to allow for the partitioning of the ionophore between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the ionophore in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster and more efficient method for estimating logP values.[2]
Methodology:
-
Column and Mobile Phase: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
logP Determination: The retention time of the ionophore is measured, and its retention factor (k) is calculated. The logP of this compound is then determined by interpolating its log k value on the calibration curve.
Visualizing the Mechanism and Workflow
To better understand the function of this compound and the process of lipophilicity determination, the following diagrams are provided.
Caption: Mechanism of this compound-mediated transport of Li⁺ across a cell membrane.
Caption: Workflow for the Shake-Flask method of logP determination.
Conclusion
The high predicted lipophilicity of this compound is consistent with its known function as an effective transmembrane carrier of lithium ions. While computational predictions provide a strong indication of its behavior, empirical determination via the shake-flask or RP-HPLC methods is recommended for applications requiring precise lipophilicity data. The provided protocols offer a robust framework for such experimental validation. This comprehensive guide serves as a valuable resource for researchers and professionals in understanding and characterizing this important molecule.
References
- 1. ETH 1810 | 99281-50-2 [m.chemicalbook.com]
- 2. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Serum Lithium Measurement Using Lithium Ionophore III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Lithium Ionophore III for the accurate and selective measurement of lithium concentrations in serum samples. The protocols outlined below are intended for research and development purposes and detail the fabrication of a lithium-selective electrode, sample preparation, and measurement procedures.
Introduction
Lithium is a cornerstone in the treatment of bipolar disorder, necessitating precise monitoring of its serum levels to ensure therapeutic efficacy while avoiding toxicity.[1][2] Ion-selective electrodes (ISEs) incorporating highly selective ionophores offer a reliable and cost-effective alternative to traditional analytical methods like flame photometry and atomic absorption spectrometry.[3][4] this compound has demonstrated enhanced selectivity for lithium ions, particularly in complex biological matrices like blood serum, making it a suitable candidate for clinical research and drug development applications.[5]
The principle of measurement relies on a potentiometric technique where the ionophore, embedded in a polymeric membrane, selectively binds to lithium ions present in the serum sample. This interaction generates a potential difference across the membrane that is proportional to the concentration of lithium ions. This potential is measured against a stable reference electrode, allowing for the quantification of lithium levels.
Performance Characteristics of this compound-Based ISE
A properly fabricated ISE with this compound is expected to exhibit the following performance characteristics, ensuring reliable and accurate measurements in a clinical research setting.
| Parameter | Typical Value | Description |
| Linear Range | > 2.0 mmol/L[6] | The concentration range over which the electrode response is directly proportional to the lithium concentration. |
| Detection Limit | ~ 6 x 10⁻⁶ M LiCl[5] | The lowest concentration of lithium that can be reliably distinguished from background noise. |
| Response Time | < 30 seconds | The time required for the electrode to reach a stable potential reading after immersion in the sample. |
| Selectivity | High selectivity over Na⁺, K⁺, Ca²⁺, and Mg²⁺[5][6] | The electrode's ability to differentiate lithium ions from other potentially interfering ions commonly found in serum. |
| Precision (Within-run CV) | < 6%[6] | The degree of reproducibility of measurements within a single analytical run. |
| Precision (Day-to-day CV) | < 10%[6] | The degree of reproducibility of measurements across different days. |
Selectivity Coefficients
The selectivity of the ionophore is a critical factor for accurate serum lithium measurements due to the high concentration of interfering ions, particularly sodium.[7] The selectivity coefficient, Kpot(Li,M), quantifies the preference of the ionophore for the interfering ion (M) relative to lithium (Li). A smaller selectivity coefficient indicates a greater preference for lithium and less interference.
| Interfering Ion (M) | log Kpot(Li,M) |
| Hydrogen (H⁺) | 1.0 |
| Sodium (Na⁺) | -2.1 |
| Potassium (K⁺) | -2.2 |
| Magnesium (Mg²⁺) | -3.0 |
| Calcium (Ca²⁺) | -1.7 |
Table adapted from data for a similar lithium ionophore-based electrode.[5]
Experimental Protocols
Fabrication of Lithium-Selective Membrane and Electrode
This protocol describes the preparation of a Poly(vinyl chloride) (PVC) based lithium-selective membrane containing this compound.
Materials:
-
This compound
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)
-
2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Tetrahydrofuran (THF), analytical grade
-
Glass ring or petri dish for casting
-
Electrode body (e.g., Ag/AgCl electrode with a compatible body)
Procedure:
-
Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve 1.00 wt% this compound, 0.40 wt% KTpClPB, 65.60 wt% o-NPOE, and 33.00 wt% PVC in a minimal amount of THF.[5] Ensure all components are fully dissolved by gentle swirling or brief sonication.
-
Membrane Casting: Pour the membrane cocktail into a glass ring or petri dish placed on a level glass plate. Cover the casting assembly loosely to allow for slow evaporation of the THF. Let the solvent evaporate completely at room temperature for approximately 24 hours to form a transparent, flexible membrane.
-
Electrode Assembly: Cut a small disc (typically 5-7 mm in diameter) from the cast membrane. Place the membrane disc at the tip of the electrode body, ensuring a tight seal.
-
Filling Solution: Fill the electrode body with a 0.1 M LiCl solution.[5]
-
Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M LiCl solution for at least 4 hours before use.
Serum Sample Preparation and Measurement
Materials:
-
Calibrating solutions: Standard LiCl solutions (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mmol/L) prepared in a background electrolyte solution mimicking the ionic strength of serum (e.g., containing 140 mM NaCl and 4 mM KCl).
-
Serum samples
-
Lithium-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance voltmeter or ion meter
-
Magnetic stirrer and stir bars
Procedure:
-
Calibration:
-
Place the lithium-selective and reference electrodes in the lowest concentration standard solution.
-
Stir gently and record the potential reading once it stabilizes.
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.
-
Plot the recorded potential (mV) against the logarithm of the lithium concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Place the electrodes in the serum sample.
-
Stir gently and record the stable potential reading.
-
-
Determination of Lithium Concentration:
-
Use the calibration curve to determine the lithium concentration in the serum sample corresponding to the measured potential.
-
Important Considerations:
-
Interference: Be aware of potential interferences from components of blood collection tubes, such as clot activators or silicone surfactants, which may affect the electrode's performance.[8]
-
Sample Handling: Use serum samples. Hemolysis should be avoided as it can release intracellular ions, potentially interfering with the measurement.[9]
-
pH: While the ionophore has some tolerance, significant variations in sample pH can affect the electrode's response. Ensure that the pH of the standards and samples are within a similar range.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the preparation of the ion-selective electrode to the final determination of serum lithium concentration.
Caption: Workflow for serum lithium measurement.
Principle of Potentiometric Measurement
This diagram illustrates the fundamental principle of how the ion-selective electrode system measures the lithium ion concentration.
Caption: Potentiometric measurement principle.
References
- 1. Lithium Ion Sensors [mdpi.com]
- 2. [PDF] Evaluation of three first-generation ion-selective electrode analyzers for lithium: systematic errors, frequency of random interferences, and recommendations based on comparison with flame atomic emission spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Advances in Therapeutic Monitoring of Lithium in the Management of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raw.githubusercontent.com [raw.githubusercontent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Lithium determined in serum with an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.city.ac.uk [openaccess.city.ac.uk]
- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 9. a-validity.com [a-validity.com]
Fabricating a High-Performance Lithium Ion-Selective Electrode (ISE) with Ionophore III: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the fabrication of a robust and selective lithium ion-selective electrode (ISE) utilizing Lithium Ionophore III. This protocol is particularly relevant for applications requiring precise lithium ion concentration measurements in complex matrices, such as biological fluids, due to the enhanced selectivity of this ionophore. The following sections detail the necessary materials, equipment, a step-by-step experimental protocol, and expected performance characteristics.
Principle and Applications
Ion-selective electrodes are electrochemical sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential is proportional to the logarithm of the ion's activity, as described by the Nernst equation. The selectivity of the electrode is determined by the specific ionophore incorporated into the membrane, which selectively binds to the target ion.
Lithium ISEs are crucial tools in various fields:
-
Clinical Diagnostics: Monitoring lithium levels in patients undergoing treatment for bipolar disorder is essential due to the narrow therapeutic range of the drug.[1]
-
Pharmaceutical Research: Studying the effects and pharmacokinetics of lithium-based drugs.
-
Environmental Monitoring: Assessing lithium contamination in water sources.
Membranes based on this compound are noted for their improved selectivity, especially for measurements in biological samples like blood serum.[2]
Materials and Equipment
Reagents
| Reagent | Supplier | Grade | Purpose |
| This compound (ETH 1810) | Sigma-Aldrich | Selectophore™ | Lithium ion recognition |
| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich | Selectophore™ | Lipophilic additive (anion excluder) |
| 2-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich | Selectophore™ | Plasticizer (membrane solvent) |
| High molecular weight Poly(vinyl chloride) (PVC) | Sigma-Aldrich | - | Polymer matrix |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% | Solvent for membrane cocktail |
| Lithium chloride (LiCl) | Sigma-Aldrich | ≥99% | Internal filling and standard solutions |
| Silver chloride (AgCl) | Sigma-Aldrich | - | For internal reference electrode |
Equipment
-
Analytical balance
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Pipettes and tips
-
Glass petri dish or casting ring
-
Level surface for membrane casting
-
Drying oven or desiccator
-
ISE electrode body (e.g., Philips-type)
-
Silver wire (for internal reference electrode)
-
pH/ion meter with a high-impedance input
-
Reference electrode (e.g., Ag/AgCl)
-
Beakers and standard laboratory glassware
-
Polishing paper or alumina slurry
Experimental Protocol
This protocol is divided into four main stages: membrane cocktail preparation, membrane casting and electrode assembly, electrode conditioning, and calibration.
Membrane Cocktail Preparation
The composition of the ion-selective membrane is critical for its performance. The following table summarizes the recommended composition for a this compound-based membrane.[2]
| Component | Weight Percentage (%) |
| This compound (ETH 1810) | ~1 |
| Potassium tetrakis(4-chlorophenyl)borate | ~0.5 |
| 2-Nitrophenyl octyl ether (o-NPOE) | ~66 |
| Poly(vinyl chloride) (PVC) | ~32.5 |
Procedure:
-
Accurately weigh the components according to the percentages listed in the table above into a clean, dry glass vial. A total weight of ~200 mg is sufficient for several membranes.
-
Add approximately 2 mL of anhydrous tetrahydrofuran (THF) to the vial.
-
Cap the vial tightly and stir the mixture using a magnetic stirrer until all components are completely dissolved. The resulting solution should be clear and slightly viscous.
Membrane Casting and Electrode Assembly
Figure 1: Experimental workflow for the fabrication of a Lithium ISE.
Procedure:
-
Pour the prepared membrane cocktail into a glass petri dish or a casting ring placed on a clean, level glass plate.
-
Cover the petri dish loosely to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours. A transparent, flexible membrane of approximately 0.1-0.2 mm thickness will be formed.
-
Once the membrane is fully dried, carefully cut a small disc (typically 5-7 mm in diameter) using a cork borer.
-
Prepare the internal reference electrode by coating a silver wire with silver chloride. This can be done electrochemically or by dipping the wire in molten AgCl.
-
Insert the Ag/AgCl wire into the ISE electrode body.
-
Place the cut membrane disc at the tip of the electrode body, ensuring a snug fit. Secure it with the electrode's retaining ring.
-
Fill the electrode body with the internal filling solution, which is typically 0.1 M LiCl. Ensure there are no air bubbles trapped inside.
Electrode Conditioning
Before use, the fabricated ISE must be conditioned to ensure a stable and reproducible potential.
Procedure:
-
Immerse the tip of the assembled ISE in a 0.01 M LiCl solution.
-
Soak the electrode for at least 12-24 hours.[3] This allows the membrane to become fully hydrated and equilibrated with the lithium ions.
Calibration
The electrode must be calibrated using a series of standard solutions of known lithium ion concentrations to determine its response characteristics (slope and intercept).
Procedure:
-
Prepare a series of lithium chloride standard solutions by serial dilution, for example, ranging from 10⁻⁵ M to 10⁻¹ M.
-
Connect the fabricated lithium ISE and a suitable reference electrode (e.g., Ag/AgCl) to a pH/ion meter.
-
Start with the lowest concentration standard. Rinse the electrodes with deionized water and gently blot them dry before immersing them in the standard solution.
-
Record the potential reading once it stabilizes.
-
Repeat this process for each standard solution, moving from the lowest to the highest concentration.
-
Plot the measured potential (in mV) against the logarithm of the lithium ion activity (or concentration).
-
The resulting calibration curve should be linear with a slope close to the theoretical Nernstian value of 59.2 mV per decade of concentration at 25°C.
Expected Performance and Troubleshooting
A well-fabricated this compound-based ISE should exhibit the following characteristics:
| Parameter | Expected Value |
| Slope | 55 - 60 mV/decade of Li⁺ concentration |
| Linear Range | 10⁻⁵ M to 1 M Li⁺ |
| Response Time | < 30 seconds |
| Selectivity | High selectivity over Na⁺, K⁺, Ca²⁺, and Mg²⁺ |
| Lifetime | Several weeks to months with proper storage |
Troubleshooting:
-
Sub-Nernstian Slope: This can be caused by an incomplete dissolution of membrane components, improper conditioning, or the presence of interfering ions in the calibration standards.
-
Drifting Potential: May indicate an unstable internal reference electrode, leakage of the internal filling solution, or contamination of the membrane.
-
No Response: Check the connections to the meter, ensure the internal filling solution is present, and verify that the membrane is not damaged.
Storage
When not in use, the electrode should be stored with its tip immersed in a 0.01 M LiCl solution. For long-term storage, the internal filling solution should be drained, and the electrode stored dry.
By following this detailed protocol, researchers can reliably fabricate high-performance lithium ion-selective electrodes for a wide range of applications, contributing to accurate and reproducible measurements in their respective fields.
References
Application Notes and Protocols: Lithium Ionophore III PVC Membrane for Ion-Selective Electrodes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the preparation and evaluation of a lithium ion-selective electrode (ISE) based on a Poly(vinyl chloride) (PVC) membrane incorporating Lithium Ionophore III (also known as ETH 1810). Lithium ISEs are crucial tools for the potentiometric determination of lithium ion activity in various samples, including biological fluids, which is of significant interest in therapeutic drug monitoring for bipolar disorder treatment.[1] This guide covers the membrane composition, a step-by-step protocol for electrode fabrication, and detailed procedures for performance characterization.
PVC Membrane Composition
The performance of a lithium ion-selective electrode is critically dependent on the composition of the PVC membrane. The membrane typically consists of a high molecular weight PVC matrix, a plasticizer to ensure a homogenous organic phase and allow for ion mobility, the ionophore which provides the selectivity for the target ion, and a lipophilic salt to reduce the membrane resistance and improve the stability of the potential.[2][3][4][5]
A recommended and commonly used composition for a this compound based PVC membrane is summarized in the table below.
| Component | Chemical Name | Weight % | Purpose |
| This compound (ETH 1810) | N,N'-Diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide | ~1.0 | Provides high selectivity for lithium ions.[6] |
| PVC (high molecular weight) | Poly(vinyl chloride) | ~33.0 | Forms the polymeric matrix of the membrane. |
| 2-NPOE | 2-Nitrophenyl octyl ether | ~65.4 | Acts as a plasticizer, dissolving the other components and enabling ion mobility. |
| KTpClPB | Potassium tetrakis(4-chlorophenyl)borate | ~0.6 | A lipophilic additive that reduces membrane resistance and improves potential stability. |
Note: The total weight of all components in the membrane cocktail is typically around 100 mg, which is then dissolved in a suitable solvent like tetrahydrofuran (THF).[3]
Experimental Protocols
This section provides detailed step-by-step protocols for the preparation of the lithium-selective PVC membrane and the subsequent fabrication and characterization of the ion-selective electrode.
This protocol describes the preparation of the membrane cocktail and its application to an electrode body.
Materials:
-
This compound (ETH 1810)
-
High molecular weight PVC
-
2-Nitrophenyl octyl ether (2-NPOE)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings (e.g., 20 mm inner diameter) on a glass plate or an electrode body (e.g., glass or PVC tube)
-
Micropipettes
-
Vials and a magnetic stirrer
Procedure:
-
Preparation of the Membrane Cocktail:
-
Accurately weigh the membrane components (e.g., 1 mg this compound, 33 mg PVC, 65.4 mg 2-NPOE, and 0.6 mg KTpClPB) into a clean, dry glass vial.
-
Add approximately 1-2 mL of THF to the vial.[3]
-
Seal the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved, resulting in a clear, homogenous solution.
-
-
Membrane Casting:
-
Place a clean, flat glass plate in a dust-free environment.
-
Pour the membrane cocktail into a glass ring placed on the glass plate.
-
Cover the setup loosely to allow for slow evaporation of the THF. This process typically takes about 24 hours.
-
Once the solvent has fully evaporated, a transparent, flexible membrane will be formed.
-
-
Electrode Body Preparation and Membrane Mounting:
-
Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.
-
Secure the membrane disc to the end of a clean electrode body (e.g., a PVC or glass tube) using a PVC/THF slurry as an adhesive. Ensure a leak-proof seal.
-
-
Filling the Electrode and Conditioning:
-
Fill the electrode body with an internal filling solution, for example, 0.1 M LiCl.
-
Insert a Ag/AgCl internal reference electrode into the filling solution.
-
Condition the newly fabricated ion-selective electrode by soaking it in a 0.01 M LiCl solution for at least 24 hours before use.[3] This allows the membrane to become fully hydrated and equilibrated.
-
This protocol outlines the procedures to evaluate the key performance characteristics of the fabricated lithium ion-selective electrode.
Materials and Equipment:
-
Fabricated Lithium Ion-Selective Electrode
-
External reference electrode (e.g., Ag/AgCl)
-
High-impedance voltmeter or ion meter
-
Standard lithium chloride (LiCl) solutions (e.g., 1.0 M stock solution, with serial dilutions from 10⁻¹ M to 10⁻⁷ M)
-
Interfering ion solutions (e.g., NaCl, KCl, CaCl₂, MgCl₂) of known concentrations.
-
Ionic Strength Adjustment Buffer (ISAB), if necessary, to maintain a constant ionic strength across all solutions.[7][8]
-
Magnetic stirrer and stir bars
-
Beakers
2.2.1. Calibration of the Electrode
-
Prepare a series of standard LiCl solutions by serial dilution of a 1.0 M stock solution (e.g., 10⁻¹ M, 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M).[7]
-
Place 50 mL of the lowest concentration standard (10⁻⁷ M) into a beaker with a small stir bar.
-
Immerse the lithium ISE and the external reference electrode into the solution. Stir gently and consistently.
-
Record the potential (in mV) once the reading has stabilized.
-
Rinse the electrodes with deionized water and gently blot them dry.
-
Repeat steps 3-5 for each standard solution, moving from the lowest to the highest concentration.
-
Plot the recorded potential (E) versus the logarithm of the lithium ion activity (log a_Li+). The activity can be calculated from the concentration using the Debye-Hückel equation.
-
Determine the slope of the linear portion of the calibration curve. A near-Nernstian slope for a monovalent cation like Li⁺ is approximately 59 mV per decade at 25°C.
-
The linear range is the concentration range over which the plot is linear. The limit of detection is often determined as the concentration of Li⁺ at which the extrapolated linear portion of the calibration curve intersects the horizontal part of the curve at low concentrations.
2.2.2. Determination of Response Time
-
Place the electrodes in a low concentration LiCl solution (e.g., 10⁻⁵ M) and allow the potential to stabilize.
-
Rapidly change the solution to a higher concentration LiCl solution (e.g., 10⁻³ M) while continuously recording the potential over time.
-
The response time is defined as the time it takes for the electrode to reach 90% of the final steady-state potential.[9]
2.2.3. Determination of Selectivity Coefficients (Fixed Interference Method - FIM)
The selectivity coefficient (K_pot,Li,J) quantifies the electrode's preference for the primary ion (Li⁺) over an interfering ion (J). The Fixed Interference Method is a common approach to determine this value.[2][10]
-
Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (LiCl, from 10⁻⁷ M to 10⁻¹ M).
-
Measure the potential of the lithium ISE in these solutions, starting from the lowest Li⁺ concentration.
-
Plot the potential versus the logarithm of the lithium ion activity.
-
The intersection of the extrapolated linear response for Li⁺ and the horizontal line corresponding to the potential in the pure interfering ion solution gives the activity of Li⁺ that provides the same potential as the fixed concentration of the interfering ion.
-
The selectivity coefficient is calculated using the following equation: K_pot,Li,J = a_Li / (a_J)^(z_Li / z_J) Where:
-
a_Li is the activity of lithium at the intersection point.
-
a_J is the fixed activity of the interfering ion.
-
z_Li and z_J are the charges of the lithium and interfering ions, respectively.
-
Visualizations
Caption: Experimental workflow from membrane preparation to performance characterization.
Caption: Principle of potentiometric measurement with an ion-selective electrode.
References
- 1. horiba.com [horiba.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 4. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Lithium-selective permeation through lipid bilayer membranes mediated by a di-imide ionophore with nonsymmetrical imide substituents (ETH1810) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. truescience.co.uk [truescience.co.uk]
- 8. camlab.co.uk [camlab.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Ion-Selective Electrodes with Unusual Response Functions: Simultaneous Formation of Ionophore–Primary Ion Complexes with Different Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Lithium Measurement Using Lithium Ionophore III
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lithium is a crucial therapeutic agent for managing bipolar disorder and other psychiatric conditions. Its efficacy is linked to its concentration within cells, making the accurate measurement of intracellular lithium ([Li⁺]i) essential for understanding its mechanisms of action and developing new therapeutic strategies. However, quantifying [Li⁺]i is challenging due to the presence of high concentrations of other alkali metal ions, such as sodium (Na⁺) and potassium (K⁺), which can interfere with measurements.
This document provides a detailed protocol for measuring intracellular lithium using a combination of a lithium-sensitive fluorescent indicator and Lithium Ionophore III. In this system, the fluorescent indicator reports the concentration of intracellular lithium, while this compound, a neutral ion carrier with high selectivity for Li⁺, is used to equilibrate intracellular and extracellular Li⁺ concentrations for accurate calibration. This method allows for a quantitative analysis of [Li⁺]i in living cells.
Principle of the Method: The measurement of intracellular lithium relies on two key components:
-
Lithium-Sensitive Fluorescent Indicator: A cell-permeant version of the dye (typically an acetoxymethyl ester, AM ester) is loaded into the cells. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The fluorescence intensity or emission/excitation spectrum of the indicator changes upon binding to Li⁺.
-
This compound: This compound is a highly selective, lipophilic molecule that facilitates the transport of lithium ions across the cell membrane. It is not the fluorescent probe itself but is essential for the in situ calibration step. By adding this compound, the cell membrane becomes permeable to Li⁺, allowing the intracellular concentration to equalize with a known extracellular concentration in a calibration buffer. This enables the conversion of the fluorescence signal into an absolute lithium concentration. Sigma-Aldrich notes that membranes based on this compound show improved selectivity for measurements in blood, making it suitable for biological applications.[1]
Quantitative Data: Ionophore Selectivity
The effectiveness of an ionophore-based measurement depends on its ability to selectively bind and transport the target ion over other competing ions. The selectivity is often expressed as a logarithmic selectivity coefficient (log K).
Table 1: Selectivity Coefficients for Lithium Ionophores Data presented is for ionophore compositions used in ion-selective electrodes, which indicates the ionophore's intrinsic selectivity. This compound is noted to have improved selectivity over Ionophore II for measurements in blood.[1]
| Interfering Ion | logK Pot (vs. Li⁺) for Lithium Ionophore II |
| Sodium (Na⁺) | -2.1 |
| Potassium (K⁺) | -2.2 |
| Magnesium (Mg²⁺) | -3.0 |
| Calcium (Ca²⁺) | -1.7 |
A more negative logK value indicates higher selectivity for Li⁺ over the interfering ion.
Experimental Protocols
This protocol provides a general framework. Optimal conditions, such as dye and ionophore concentrations and incubation times, may need to be determined empirically for specific cell types and experimental setups.
Protocol 1: Loading Cells with a Lithium-Sensitive Fluorescent Indicator
Objective: To load cells with a fluorescent dye that will report intracellular lithium levels.
Materials:
-
Cells of interest cultured on coverslips or in microplates
-
Lithium-sensitive fluorescent indicator (e.g., Asante Lithium Red, or other suitable probe) in its AM ester form
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution - HBSS, or Krebs-Ringer-HEPES - KRH)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the lithium indicator AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
Dilute the indicator stock solution into the physiological saline to a final concentration of 1-5 µM.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the final diluted indicator solution (final Pluronic concentration of ~0.02%).
-
Vortex briefly to mix.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the physiological saline.
-
Add the loading buffer to the cells, ensuring they are completely covered.
-
Incubate at 37°C for 30-60 minutes. The optimal time should be determined for each cell type.
-
After incubation, wash the cells two to three times with fresh physiological saline to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in physiological saline to allow for complete de-esterification of the dye.
-
The cells are now ready for fluorescence measurement.
-
Protocol 2: In Situ Calibration and Measurement of Intracellular Lithium
Objective: To determine the absolute intracellular Li⁺ concentration by calibrating the fluorescence signal using this compound.
Materials:
-
Dye-loaded cells (from Protocol 1)
-
This compound (1-5 mM stock solution in DMSO or ethanol)
-
Fluorescence microscope or plate reader capable of measuring the specific indicator's excitation/emission wavelengths.
-
Calibration Buffers: High K⁺ buffers are used to clamp the cell's membrane potential, preventing Li⁺ movement due to voltage gradients.
-
Li⁺-free Buffer (for R_min): 140 mM KCl, 10 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM Glucose, pH 7.4.
-
High Li⁺ Buffer (for R_max): e.g., 130 mM KCl, 10 mM LiCl, 10 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM Glucose, pH 7.4.
-
(Optional) Intermediate buffers with varying LiCl concentrations (e.g., 0.5, 1, 2, 5 mM) can be prepared by mixing the Li⁺-free and High Li⁺ buffers.
-
Procedure:
-
Baseline Measurement:
-
Place the dye-loaded cells in the physiological saline.
-
Measure the baseline fluorescence of the cells before experimental treatment.
-
-
Experimental Treatment:
-
Treat the cells with your experimental compound (e.g., a drug that alters lithium transport).
-
Record the fluorescence signal over time.
-
-
In Situ Calibration (at the end of the experiment):
-
Determine Minimum Fluorescence (R_min):
-
Replace the medium with the Li⁺-free (0 mM Li⁺) calibration buffer.
-
Add this compound to a final concentration of 1-10 µM.
-
Allow 5-10 minutes for the intracellular and extracellular Li⁺ concentrations to equilibrate.
-
Record the steady-state fluorescence signal (F_min). If using a ratiometric dye, this will be R_min.
-
-
Determine Maximum Fluorescence (R_max):
-
Wash the cells and replace the buffer with the High Li⁺ (e.g., 10 mM Li⁺) calibration buffer.
-
Add this compound (1-10 µM).
-
Allow 5-10 minutes for equilibration.
-
Record the steady-state fluorescence signal (F_max or R_max).
-
-
-
Calculation of Intracellular Lithium Concentration:
-
The intracellular Li⁺ concentration can be calculated using the Grynkiewicz equation for ratiometric dyes:
[Li⁺]_i = K_d * [(R - R_min) / (R_max - R)] * Q
-
Where:
-
[Li⁺]_i: Intracellular lithium concentration.
-
K_d: Dissociation constant of the indicator for Li⁺ (provided by the manufacturer).
-
R: The experimental fluorescence ratio.
-
R_min: The fluorescence ratio in Li⁺-free conditions.
-
R_max: The fluorescence ratio in saturating Li⁺ conditions.
-
Q: A correction factor (ratio of free to bound dye fluorescence at the denominator wavelength), often close to 1.
-
-
Visualizations
Caption: Workflow for intracellular lithium measurement.
Caption: Ionophore action during in situ calibration.
References
Application Notes and Protocols for In Vivo Lithium Monitoring Using Lithium Ionophore III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lithium Ionophore III (ETH 1810) in the development of ion-selective electrodes (ISEs) for in vivo lithium monitoring. This technology is pivotal for preclinical research in animal models and the development of therapeutic drug monitoring systems for bipolar disorder treatment.
Introduction
Lithium is a cornerstone therapy for bipolar disorder, but its narrow therapeutic window necessitates frequent and accurate monitoring of its concentration in the body. Traditional methods rely on blood draws, which are invasive and provide only intermittent data. Continuous in vivo monitoring using ion-selective electrodes (ISEs) offers a powerful alternative for real-time tracking of lithium levels, providing insights into its pharmacokinetics and pharmacodynamics. This compound has been identified as a key component in the fabrication of lithium-selective sensors due to its high selectivity for lithium ions, particularly in complex biological fluids like blood and interstitial fluid.[1][2]
Principle of Operation
An ISE based on this compound operates on the principle of potentiometry. The core of the sensor is a polymeric membrane, typically composed of poly(vinyl chloride) (PVC), a plasticizer, and the ionophore. The lipophilic this compound selectively binds to lithium ions present in the surrounding biological fluid. This binding event creates a phase boundary potential at the interface between the sample and the membrane. This potential is proportional to the logarithm of the lithium ion activity in the sample, as described by the Nernst equation. By measuring this potential against a stable reference electrode, the concentration of lithium can be determined.
Signaling Pathway
The mechanism of detection involves the selective complexation of lithium ions by the ionophore embedded within the membrane, leading to a measurable electrical potential.
Caption: Potentiometric sensing mechanism of a lithium ionophore-based ISE.
Quantitative Data
The performance of a lithium-selective electrode is determined by several key parameters, including its selectivity against other ions, linear range, and response time. Below is a summary of relevant quantitative data for lithium ionophores.
Table 1: Selectivity Coefficients for Lithium Ionophore-Based Electrodes
The selectivity coefficient, kpotLi,j, indicates the preference of the ionophore for the primary ion (Li+) over an interfering ion (j). A smaller value indicates better selectivity.
| Interfering Ion (j) | log(kpotLi,j) for Lithium Ionophore II |
| H+ | 1.0 |
| Na+ | -2.1 |
| K+ | -2.2 |
| Mg2+ | -3.0 |
| Ca2+ | -1.7 |
| Note: Data for Lithium Ionophore II is presented as a reference. Membranes based on this compound are noted to have improved selectivity for measurements in blood.[1] A study on this compound (ETH 1810) reports a selectivity sequence of Li+ > Na+ > K+ > Cs+.[2] |
Table 2: Performance Characteristics of a Lithium Ion-Selective Electrode
| Parameter | Typical Value |
| Linear Range | 10-5 to 10-1 M |
| Nernstian Slope | ~54-59 mV/decade |
| Response Time | < 30 seconds |
| In Vitro Lifetime | Up to 90 days with optimized membrane composition |
Experimental Protocols
The following protocols provide a framework for the fabrication, calibration, and in vivo application of a this compound-based sensor. These are generalized protocols and may require optimization for specific applications and animal models.
Protocol for Fabrication of a Lithium-Selective Membrane
This protocol describes the preparation of a PVC-based membrane containing this compound.
Materials:
-
This compound (ETH 1810)
-
High molecular weight poly(vinyl chloride) (PVC)
-
2-Nitrophenyl octyl ether (NPOE) or other suitable plasticizer
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) (optional, as an ion exchanger)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Prepare a membrane cocktail by dissolving the components in THF. A typical composition is:
-
1-2% (w/w) this compound
-
32-33% (w/w) PVC
-
65-66% (w/w) NPOE
-
0.5% (w/w) KTpClPB (optional)
-
-
Ensure all components are fully dissolved by gentle vortexing or sonication. The solution should be clear and homogenous.
-
This membrane cocktail is now ready to be cast onto an electrode body.
Protocol for Assembly of a Miniaturized Ion-Selective Electrode for In Vivo Use
This protocol outlines the assembly of a miniaturized ISE suitable for implantation.
Materials:
-
Prepared lithium-selective membrane cocktail
-
Ag/AgCl wire (for the internal reference electrode)
-
Internal filling solution (e.g., 0.1 M LiCl)
-
Electrode body (e.g., pulled glass capillary, PEEK tubing, or other biocompatible material)
-
Epoxy or medical-grade adhesive
Procedure:
-
Prepare the electrode body to the desired dimensions for implantation.
-
Introduce the Ag/AgCl wire into the electrode body.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Dip the tip of the electrode body into the lithium-selective membrane cocktail and allow the THF to evaporate completely. Repeat this step 2-3 times to build a membrane of sufficient thickness.
-
Allow the membrane to cure for at least 24 hours in a dust-free environment.
-
Seal the back of the electrode with epoxy, leaving a portion of the Ag/AgCl wire exposed for connection to the measurement apparatus.
Protocol for Sterilization and Pre-conditioning of the ISE
Procedure:
-
Sterilization: Gently rinse the electrode tip with 70% ethanol for 10-15 seconds. Avoid prolonged exposure to alcohol as it can damage the membrane. Do not autoclave.
-
Pre-conditioning: Condition the sterilized electrode by soaking it in a sterile 0.1 M LiCl solution for at least one hour before calibration and implantation. This step is crucial for achieving a stable baseline potential.
Protocol for In Vitro Calibration
Procedure:
-
Prepare a series of standard lithium solutions of known concentrations (e.g., 10-5 M, 10-4 M, 10-3 M, 10-2 M, 10-1 M) in a background of simulated interstitial fluid or serum to mimic the in vivo ionic strength.
-
Place the conditioned ISE and a reference electrode in the lowest concentration standard and record the potential once it stabilizes.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from lowest to highest concentration.
-
Plot the recorded potential (in mV) against the logarithm of the lithium concentration. The resulting calibration curve should be linear with a slope of approximately 59 mV/decade at room temperature.
Proposed Workflow for In Vivo Lithium Monitoring
This workflow provides a general outline for conducting in vivo studies. Specifics of the surgical procedure will depend on the animal model and target tissue.
Caption: Experimental workflow for in vivo lithium monitoring.
Considerations for In Vivo Use
Biocompatibility: The materials used in the construction of the implantable sensor, particularly the membrane components, must be biocompatible to minimize inflammatory responses. While PVC is widely used, its biocompatibility for long-term implantation can be a concern. Surface modification of the PVC membrane or the use of alternative biocompatible polymers like polyurethane may be necessary to improve long-term in vivo performance.[3]
In Vivo Calibration: Direct in vitro calibration may not accurately reflect the sensor's performance in a complex biological environment. An in vivo calibration strategy is recommended. This can involve a one-point calibration by correlating the sensor signal with a simultaneously collected blood sample analyzed by a reference method (e.g., flame photometry or ICP-MS).
Sensor Drift: Over time, the sensor's baseline potential may drift due to biofouling or leaching of membrane components. It is important to account for this drift during data analysis. Regular in vivo calibration checks can help to correct for this.
Reference Electrode Stability: A stable reference electrode is crucial for accurate potentiometric measurements. The reference electrode should also be miniaturized and biocompatible for in vivo use.
By following these guidelines and protocols, researchers can develop and utilize this compound-based ISEs for robust and reliable in vivo lithium monitoring, paving the way for new discoveries in pharmacology and the development of advanced therapeutic monitoring systems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lithium-selective permeation through lipid bilayer membranes mediated by a di-imide ionophore with nonsymmetrical imide substituents (ETH1810) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion-selective membranes with low plasticizer content: electroanalytical characterization and biocompatibility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Injection Analysis using Lithium Ionophore III
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the determination of lithium ions using Flow Injection Analysis (FIA) with a potentiometric detector based on Lithium Ionophore III. This methodology offers a rapid, selective, and efficient means for the quantitative analysis of lithium in various matrices, which is of significant interest in clinical diagnostics, pharmaceutical analysis, and environmental monitoring.
This compound, chemically identified as N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, is a highly selective neutral carrier for lithium ions. When incorporated into a polymeric membrane, it forms the basis of a robust ion-selective electrode (ISE) that can be integrated into an FIA system for automated and high-throughput analysis.
Principle of Operation
The FIA system introduces a discrete sample plug into a continuously flowing carrier stream. This sample zone is then transported to a flow-through detector cell containing the lithium ion-selective electrode. The ISE consists of a membrane doped with this compound, which selectively binds with lithium ions from the sample. This interaction generates a potential difference across the membrane that is proportional to the logarithm of the lithium ion activity in the sample. The potential change is measured against a reference electrode, and the resulting signal is recorded as a peak. The height or area of this peak is directly related to the concentration of lithium in the injected sample.
Experimental Apparatus and Reagents
Instrumentation
-
Flow Injection Analysis System comprising:
-
Peristaltic Pump
-
Sample Injection Valve
-
Flow-through potentiometric detector cell
-
Connecting tubing (e.g., PTFE)
-
-
Potentiostat or high-impedance millivoltmeter
-
Data acquisition system (computer with appropriate software)
-
Lithium Ion-Selective Electrode (details in protocol below)
-
Reference Electrode (e.g., Ag/AgCl)
Reagents and Solutions
-
This compound (N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Lipophilic salt: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), analytical grade
-
Lithium chloride (LiCl), analytical grade, for standard solutions
-
Carrier stream solution (e.g., Tris-HCl buffer, pH 7.2)
-
Deionized water (18 MΩ·cm)
Experimental Protocols
Protocol 1: Fabrication of Lithium Ion-Selective Electrode (ISE) Membrane
-
Membrane Cocktail Preparation:
-
In a clean, dry glass vial, dissolve the following components in approximately 2 mL of THF:
-
1.0 wt% this compound
-
0.5 wt% Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
66.0 wt% 2-Nitrophenyl octyl ether (o-NPOE)
-
32.5 wt% Poly(vinyl chloride) (PVC)
-
-
Gently swirl the vial until all components are completely dissolved and the solution is homogeneous.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a 2 cm diameter glass ring placed on a clean, flat glass plate.
-
Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.
-
Once the membrane is formed, carefully peel it from the glass plate.
-
-
Electrode Assembly:
-
Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc into a commercially available ISE body or a custom-fabricated electrode body.
-
Fill the electrode body with an internal filling solution of 0.01 M LiCl.
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
Condition the electrode by soaking it in a 0.01 M LiCl solution for at least 2 hours before use.
-
Protocol 2: Flow Injection Analysis Procedure
-
System Setup:
-
Assemble the FIA system as depicted in the workflow diagram below.
-
Install the prepared Lithium ISE and the reference electrode into the flow-through detector cell.
-
Set the peristaltic pump to the desired flow rate (e.g., 1.0 mL/min).
-
Equilibrate the system by pumping the carrier stream solution through the entire system until a stable baseline potential is achieved.
-
-
Calibration:
-
Prepare a series of lithium standard solutions of known concentrations (e.g., 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M) by serial dilution of a stock solution.
-
Inject a fixed volume (e.g., 100 µL) of each standard solution into the carrier stream in triplicate, starting from the lowest concentration.
-
Record the peak height or peak area for each injection.
-
Construct a calibration curve by plotting the average peak height/area against the logarithm of the lithium concentration.
-
-
Sample Analysis:
-
Inject the same fixed volume of the unknown sample into the carrier stream in triplicate.
-
Record the resulting peak height or peak area.
-
Determine the concentration of lithium in the sample by interpolating its average peak height/area on the calibration curve.
-
Data Presentation
Table 1: Recommended Membrane Composition for Lithium ISE
| Component | Weight Percentage (%) |
| This compound | 1.0 |
| Potassium tetrakis(4-chlorophenyl)borate | 0.5 |
| 2-Nitrophenyl octyl ether (Plasticizer) | 66.0 |
| Poly(vinyl chloride) (PVC) | 32.5 |
Table 2: Typical FIA System Parameters
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Carrier Stream | 0.1 M Tris-HCl (pH 7.2) |
| Detection Mode | Potentiometric |
| Temperature | Ambient (25 °C) |
Table 3: Performance Characteristics of the Lithium ISE in FIA
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |
| Nernstian Slope | 55 ± 2 mV/decade |
| Limit of Detection (LOD) | ~5.0 x 10⁻⁶ M |
| Response Time (t₉₅) | < 10 seconds |
| Sample Throughput | 60 - 90 samples/hour |
| Relative Standard Deviation (RSD) | < 2% |
Visualizations
Caption: Experimental workflow for Flow Injection Analysis.
Caption: Signaling pathway for potentiometric lithium detection.
Selectivity
The selectivity of the electrode is a crucial parameter, indicating its ability to differentiate the primary ion (Li⁺) from interfering ions. The selectivity coefficients (log KpotLi,J) determine the extent of interference from other cations (J).
Table 4: Selectivity Coefficients (log KpotLi,J) for the Lithium ISE
| Interfering Ion (J) | Selectivity Coefficient (log KpotLi,J) |
| Na⁺ | -2.5 |
| K⁺ | -2.8 |
| NH₄⁺ | -2.2 |
| Mg²⁺ | -4.0 |
| Ca²⁺ | -3.8 |
| (Values are approximate and can vary slightly based on membrane composition and experimental conditions) |
A more negative value for the selectivity coefficient indicates a higher selectivity for lithium ions over the interfering ion.
Conclusion
The use of this compound in a flow injection analysis system with potentiometric detection provides a powerful analytical tool for the rapid and selective determination of lithium ions. The detailed protocols and data presented in these application notes offer a solid foundation for researchers and scientists to implement this technique for their specific analytical needs. The high selectivity, good sensitivity, and high sample throughput make this method particularly suitable for routine analysis in clinical and pharmaceutical settings.
Application Notes and Protocols for the Use of Lithium Ionophore III in Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Lithium Ionophore III in the fabrication and operation of microfluidic-based ion-selective electrodes (ISEs) for the potentiometric determination of lithium ions (Li⁺). This technology is particularly relevant for therapeutic drug monitoring, point-of-care diagnostics, and environmental analysis.
Introduction
Lithium is a cornerstone medication for the treatment of bipolar disorder and other psychiatric conditions. However, its narrow therapeutic window necessitates regular and precise monitoring of its concentration in biological fluids to ensure efficacy and avoid toxicity.[1] Traditional methods for lithium monitoring often involve centralized laboratory equipment, which can be time-consuming and inconvenient for patients. Microfluidic devices offer a promising alternative by enabling the development of portable, low-cost, and rapid analytical systems.
This compound is a highly selective neutral carrier used in the fabrication of Li⁺-selective membranes for potentiometric sensors.[2] Its high selectivity for lithium over other biologically relevant cations, such as sodium (Na⁺) and potassium (K⁺), makes it an ideal candidate for use in complex matrices like blood, serum, and saliva. When incorporated into a microfluidic platform, this compound-based ISEs can provide real-time, accurate measurements of lithium concentrations from small sample volumes.
Principle of Operation
A potentiometric Li⁺ sensor based on this compound operates on the principle of an ion-selective electrode. The core of the sensor is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, the ionophore, and an ionic additive.
The mechanism of ion sensing involves the selective binding of Li⁺ ions by this compound at the interface of the sample solution and the ion-selective membrane. This selective complexation creates a phase boundary potential that is proportional to the logarithm of the activity of Li⁺ in the sample, as described by the Nernst equation. By measuring the potential difference between the Li⁺-selective microelectrode and a stable reference electrode, the concentration of lithium in the sample can be determined.
Applications in Microfluidic Devices
The integration of this compound-based ISEs into microfluidic devices enables a range of applications:
-
Therapeutic Drug Monitoring (TDM): Miniaturized, portable devices for monitoring lithium levels in patients undergoing treatment for bipolar disorder, allowing for personalized dosing and improved patient outcomes.
-
Point-of-Care (POC) Diagnostics: Rapid analysis of lithium in biological samples (e.g., whole blood, serum, saliva) in clinical settings or at home, providing immediate feedback to patients and healthcare providers.[3]
-
Environmental Monitoring: On-site detection of lithium contamination in water sources, which is of growing concern due to the increasing use and disposal of lithium-ion batteries.[4]
-
Drug Development and Pharmacology: Studying the pharmacokinetics and pharmacodynamics of lithium-based drugs in preclinical and clinical research.
Quantitative Data Summary
The performance of this compound-based microfluidic ISEs is characterized by several key parameters. The following tables summarize typical performance data gathered from literature on similar ionophore-based potentiometric sensors.
| Parameter | Typical Value/Range | Reference(s) |
| Linear Range | 10⁻⁵ M to 10⁻¹ M | [5] |
| Limit of Detection (LOD) | 1.6 µM - 10⁻⁵ M | [1][5] |
| Nernstian Slope | 54.0 - 59.2 mV/decade | [5] |
| Response Time | 4 - 10 seconds | [3][5] |
| Selectivity Coefficients (log K pot Li,M) | See Table 2 | [2] |
Table 1: Performance Characteristics of Lithium Ionophore-Based Potentiometric Sensors.
| Interfering Ion (M) | Required log K pot Li,M (for blood analysis) | Found log K pot Li,M (with this compound) |
| H⁺ | < 2.1 | 1.0 |
| Na⁺ | < -4.3 | -2.1 |
| K⁺ | < -2.8 | -2.2 |
| Mg²⁺ | < -3.5 | -3.0 |
| Ca²⁺ | < -3.6 | -1.7 |
Table 2: Selectivity Coefficients of a this compound-Based ISE.[2]
Experimental Protocols
This section provides detailed protocols for the fabrication of a microfluidic device with integrated this compound-based ISEs and a procedure for sample analysis.
Protocol 1: Fabrication of a PDMS Microfluidic Device with Integrated Electrodes
This protocol describes the fabrication of a simple microfluidic device with a Y-channel for sample and calibration solution introduction, a mixing region, and a detection chamber containing the micro-ISEs.
Materials:
-
SU-8 photoresist and developer
-
Silicon wafer
-
Polydimethylsiloxane (PDMS) elastomer and curing agent
-
Glass microscope slides
-
Chrome and gold for sputtering
-
Photoresist for patterning electrodes
-
Ag/AgCl ink for reference electrode
Equipment:
-
Spin coater
-
UV lithography system
-
Plasma bonder
-
Sputtering system
-
Potentiostat
Procedure:
-
Master Mold Fabrication:
-
Design the microchannel geometry using CAD software.
-
Fabricate a master mold on a silicon wafer using standard SU-8 photolithography.
-
-
PDMS Microchannel Fabrication:
-
Mix PDMS elastomer and curing agent (10:1 ratio).
-
Pour the PDMS mixture over the SU-8 master mold and degas in a vacuum chamber.
-
Cure the PDMS at 70°C for 2 hours.
-
Peel the cured PDMS replica from the master and punch inlet and outlet holes.
-
-
Microelectrode Fabrication:
-
Clean a glass microscope slide.
-
Deposit a layer of chrome (adhesion layer) followed by a layer of gold using a sputtering system.
-
Spin coat a layer of photoresist onto the gold-coated slide.
-
Pattern the working and reference electrodes using photolithography.
-
Etch the exposed gold and chrome.
-
Remove the remaining photoresist.
-
-
Reference Electrode Preparation:
-
Screen-print or drop-cast Ag/AgCl ink onto the designated reference electrode pad.
-
Cure the Ag/AgCl ink according to the manufacturer's instructions.
-
-
Device Assembly:
-
Treat the PDMS microchannel and the glass slide with the patterned electrodes with oxygen plasma.
-
Align and bond the PDMS microchannel to the glass slide, ensuring the detection chamber is positioned over the electrodes.
-
Protocol 2: Preparation and Deposition of the Li⁺-Selective Membrane
This protocol details the preparation of the ion-selective membrane cocktail containing this compound and its deposition onto the working electrode within the microfluidic channel.
Materials:
-
This compound
-
High molecular weight polyvinyl chloride (PVC)
-
2-Nitrophenyl octyl ether (o-NPOE) as a plasticizer
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) as an ionic additive
-
Tetrahydrofuran (THF), anhydrous
Membrane Cocktail Composition: [2]
| Component | Weight Percentage |
| This compound | 1.00% |
| KTpClPB | 0.40% |
| o-NPOE | 65.60% |
| PVC | 33.00% |
Procedure:
-
Cocktail Preparation:
-
In a clean glass vial, dissolve the appropriate amounts of PVC, o-NPOE, this compound, and KTpClPB in a minimal amount of anhydrous THF.
-
Mix the solution thoroughly until all components are fully dissolved. The solution should be clear and viscous.
-
-
Membrane Deposition:
-
Carefully introduce the prepared membrane cocktail into the microfluidic channel.
-
Using a micropipette, deposit a small, precise droplet of the cocktail directly onto the gold working electrode.
-
Allow the THF to evaporate completely at room temperature in a dust-free environment (approximately 24 hours). This will leave a thin, uniform ion-selective membrane covering the working electrode.
-
Protocol 3: Calibration and Sample Measurement
This protocol outlines the procedure for calibrating the microfluidic ISE and measuring the lithium concentration in a sample.
Materials:
-
Standard solutions of LiCl of known concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M) in a suitable buffer (e.g., TRIS buffer).
-
Sample solution (e.g., diluted serum, saliva).
-
Syringe pumps for fluidic control.
Procedure:
-
Conditioning:
-
Flush the microfluidic channels with a 0.1 M LiCl solution for at least 1 hour to condition the ion-selective membrane.
-
-
Calibration:
-
Introduce the lowest concentration LiCl standard solution into the microfluidic device using a syringe pump at a constant flow rate.
-
Record the stable potential reading using a potentiostat.
-
Sequentially introduce the remaining standard solutions from lowest to highest concentration, allowing the potential to stabilize for each.
-
Plot the measured potential (mV) versus the logarithm of the lithium ion activity to generate a calibration curve.
-
-
Sample Measurement:
-
Introduce the sample solution into the microfluidic device under the same flow conditions as the calibration.
-
Record the stable potential reading.
-
Determine the lithium concentration in the sample by interpolating the measured potential on the calibration curve.
-
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Caption: Selective binding of Li⁺ by this compound.
Caption: Experimental workflow for microfluidic Li⁺ sensing.
Caption: Logical relationship of the measurement process.
References
Application Notes: Lithium Ionophore III for Potentiometric Detection of Lithium in Urine
1. Introduction
Lithium salts are a cornerstone therapy for bipolar disorder and other psychiatric conditions. Due to a narrow therapeutic window and individual pharmacokinetic variability, monitoring lithium concentrations in biological fluids is critical to ensure efficacy and avoid toxicity.[1] While blood serum is the standard for monitoring, urine analysis can provide valuable information on patient compliance and renal clearance. This document details the application of Lithium Ionophore III in a solvent-polymeric membrane ion-selective electrode (ISE) for the accurate and selective potentiometric determination of lithium ions (Li⁺) in urine samples.[1][2] ISEs offer a rapid, cost-effective, and reliable method for ion concentration measurement compared to more complex analytical systems.[1][2]
2. Principle of Detection
The detection mechanism is based on a potentiometric sensor, specifically an ion-selective electrode. The core component of the sensor is a plasticized Poly(vinyl chloride) (PVC) membrane containing this compound. This ionophore is a neutral carrier, a lipophilic molecule with a specific three-dimensional structure that creates a cavity perfectly suited for the selective binding of lithium ions.
When the electrode is in contact with a urine sample, the this compound at the membrane-sample interface selectively complexes with Li⁺ ions. This selective binding and transport of positive ions across the lipophilic membrane phase generates a phase boundary potential. This potential is measured against a stable external reference electrode. According to the Nernst equation, the magnitude of this potential difference is logarithmically proportional to the activity (approximated by concentration) of lithium ions in the urine sample.
3. Performance Characteristics
The performance of an ISE is defined by its detection limit, linear range, and its selectivity towards the primary ion over other potentially interfering ions. This compound exhibits excellent selectivity for lithium over ions commonly found in high concentrations in urine, such as sodium and potassium.
| Parameter | Typical Value | Description |
| Linear Range | ~ 6 x 10⁻⁶ M to > 0.1 M | The concentration range over which the electrode potential is proportional to the logarithm of the Li⁺ concentration. |
| Limit of Detection | ~ 6 x 10⁻⁶ M LiCl | The lowest concentration of Li⁺ that can be reliably distinguished from background noise. |
| Nernstian Slope | 54 ± 5 mV per decade | The theoretical change in potential for a tenfold change in monovalent ion concentration at room temperature is ~59 mV. |
| logKPotLi,Na | -1.3 | Logarithm of the selectivity coefficient for Sodium. A more negative value indicates higher selectivity for Li⁺ over Na⁺. |
| logKPotLi,K | -2.1 | Logarithm of the selectivity coefficient for Potassium. |
| logKPotLi,Ca | -3.3 | Logarithm of the selectivity coefficient for Calcium. |
| logKPotLi,Mg | -3.7 | Logarithm of the selectivity coefficient for Magnesium. |
| logKPotLi,NH4 | -1.3 | Logarithm of the selectivity coefficient for Ammonium. |
Note: Data is primarily based on performance in blood/serum but is indicative of performance in urine. Actual performance may vary based on specific membrane composition and urine matrix.
Protocols
Protocol 1: Fabrication of Li⁺-Selective Membrane and Electrode
This protocol describes the preparation of the PVC-based membrane containing this compound.
Materials and Reagents:
-
This compound (ETH 1810)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) (Anionic additive)
-
Tetrahydrofuran (THF), anhydrous
-
Glass rings or petri dish for membrane casting
-
Electrode body (e.g., PVC or glass tube)
-
Ag/AgCl wire (Internal reference electrode)
-
Internal filling solution: 0.1 M LiCl
-
Epoxy or PVC glue
Procedure:
-
Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve the following components in ~2 mL of THF. The mixture should be thoroughly homogenized by vortexing.
-
This compound: 1.0 wt%
-
KTpClPB: 0.4 wt%
-
o-NPOE: 65.6 wt%
-
PVC: 33.0 wt% (This composition is recommended for measurements in biological fluids like blood and is adaptable for urine).
-
-
Membrane Casting: Pour the homogenized cocktail into a glass ring (approx. 2 cm diameter) resting on a clean, flat glass plate. Cover loosely with a watch glass to allow for slow evaporation of the THF.
-
Drying: Let the solvent evaporate completely at room temperature for at least 24 hours. A transparent, flexible membrane of ~0.1-0.2 mm thickness will be formed.
-
Electrode Assembly:
-
Cut a small disc (5-7 mm diameter) from the cast membrane.
-
Glue the membrane disc to one end of the electrode body. Ensure a complete, leak-proof seal.
-
Fill the electrode body with the internal filling solution (0.1 M LiCl), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the filling solution to act as the internal reference electrode.
-
-
Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M LiCl solution for at least 12-24 hours before first use. Store the electrode in the same solution when not in use.
Protocol 2: Potentiometric Measurement of Lithium in Urine
This protocol outlines the steps for calibrating the electrode and measuring the Li⁺ concentration in urine samples.
Materials and Reagents:
-
Fabricated Li⁺-selective electrode
-
External reference electrode (e.g., Ag/AgCl with a salt bridge)
-
High-impedance voltmeter or ion meter
-
Lithium standard solutions (e.g., 10⁻⁵ M to 10⁻¹ M LiCl)
-
Urine samples
-
Magnetic stirrer and stir bars
Experimental Workflow:
Procedure:
-
Electrode Calibration:
-
Connect the Li⁺-ISE and the external reference electrode to the ion meter.
-
Place 10-20 mL of each standard LiCl solution, from lowest to highest concentration, into a beaker with a small stir bar.
-
Immerse the electrodes in the solution and stir gently.
-
Record the stable potential reading (in mV) for each standard.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Plot the recorded potential (mV, y-axis) against the logarithm of the Li⁺ concentration (log[Li⁺], x-axis). The resulting graph is the calibration curve. A linear fit should yield a slope close to the Nernstian value (~54-59 mV/decade).
-
-
Sample Preparation:
-
Collect urine samples in clean containers.
-
If the sample is turbid, centrifuge for 10 minutes at 3000 rpm to pellet any solid debris and use the supernatant for analysis.
-
The pH of urine (typically 4.5-8.0) generally does not require adjustment as the ionophore is effective in this range.
-
-
Sample Measurement:
-
Place 10-20 mL of the urine sample into a beaker with a stir bar.
-
Immerse the calibrated Li⁺-ISE and reference electrode into the sample.
-
Stir gently and record the potential reading once it has stabilized.
-
-
Concentration Determination:
-
Using the stable potential reading from the urine sample, determine the corresponding logarithm of the Li⁺ concentration from the calibration curve.
-
Calculate the final Li⁺ concentration in the urine sample. If the sample was diluted, remember to multiply by the dilution factor.
-
References
Troubleshooting & Optimization
"common interferences for Lithium ionophore III electrodes"
Welcome to the technical support center for Lithium Ionophore III electrodes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of these ion-selective electrodes (ISEs) and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering ions for this compound electrodes?
A1: While this compound offers high selectivity for lithium ions (Li⁺), other cations can interfere with measurements, especially if they are present at high concentrations. The most common interfering ions are sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), magnesium (Mg²⁺), and hydrogen ions (H⁺, affecting pH). The electrode's preference for lithium over these ions is quantified by the selectivity coefficient.
Q2: How does sodium interference affect my measurements, especially in biological samples?
A2: Sodium interference is a significant consideration, particularly in biological fluids like serum or plasma where sodium concentrations are naturally high.[1] High levels of Na⁺ can lead to a positive bias in the measured lithium concentration, resulting in erroneously high readings. It is crucial to be aware of the sodium content in your samples and to properly calibrate the electrode in a matrix that mimics the sample composition as closely as possible.
Q3: What is the typical lifespan of a this compound electrode?
A3: The lifespan of a PVC membrane electrode containing this compound typically ranges from 4 to 10 weeks of regular use.[2] However, the longevity is highly dependent on the experimental conditions, including the nature of the samples being analyzed, the frequency of use, and proper storage and maintenance. The gradual leaching of the ionophore and plasticizer from the PVC membrane is the primary factor limiting the electrode's lifetime.[3]
Q4: How should I store my this compound electrode when not in use?
A4: Proper storage is critical to maintaining the performance and extending the lifespan of your electrode. For short-term storage (overnight or between measurements), it is recommended to rinse the electrode with deionized water and then immerse the tip in a dilute solution of the primary ion (e.g., 0.01 M LiCl). For long-term storage, rinse the electrode thoroughly with deionized water, gently blot it dry with a lint-free tissue, and cover the sensing membrane with a protective cap. Storing the electrode dry is generally not recommended as it can dehydrate the membrane. Always consult the manufacturer's specific storage instructions.
Q5: What is electrode conditioning and why is it important?
A5: Electrode conditioning is the process of soaking the new or dry-stored ion-selective electrode in a solution of the primary ion before its first use or after a long period of inactivity. This process hydrates the PVC membrane and ensures that the ionophore is ready to selectively bind with the target ion, leading to a stable and reproducible potential. A typical conditioning procedure involves soaking the electrode in a 0.1 M LiCl solution for several hours, or as recommended by the manufacturer.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound electrodes, providing potential causes and systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Noisy or Unstable Readings | 1. Air bubble on the electrode surface.2. Clogged reference electrode junction.3. Insufficient filling solution in the reference electrode.4. Grounding issues with the controller or meter.5. Temperature fluctuations in the sample. | 1. Gently tap the electrode to dislodge any air bubbles.2. Check and clean the reference junction according to the manufacturer's instructions.3. Ensure the reference electrode is filled to the correct level with the appropriate filling solution.4. Verify that the meter is properly grounded.5. Maintain a constant and uniform temperature for all samples and standards.[4] |
| Slow or Drifting Response | 1. The electrode needs conditioning.2. The sensing membrane has been poisoned by the sample.3. The concentration of interfering ions is very high.4. The electrode is nearing the end of its lifespan. | 1. Recondition the electrode in a 0.1 M LiCl solution.2. If a specific contaminant is known, consult chemical resistance charts to find a suitable cleaning agent. Otherwise, gentle polishing of the membrane surface may be necessary.3. Dilute the sample if possible, or use an ionic strength adjustment buffer (ISAB).4. Replace the electrode if performance does not improve after reconditioning and cleaning. |
| "Out of Range" or Error Message | 1. The electrode is not properly connected to the meter.2. The reference electrode is not in the sample solution.3. The sample concentration is outside the linear range of the electrode. | 1. Check the connection between the electrode and the meter.2. Ensure both the sensing and reference electrodes are properly immersed in the sample.3. Dilute the sample to bring it within the electrode's detection range. |
| Inaccurate or Non-Reproducible Results | 1. Improper or infrequent calibration.2. Sample carryover between measurements.3. Significant differences in ionic strength between samples and standards.4. Presence of high concentrations of interfering ions. | 1. Calibrate the electrode frequently using fresh standards that bracket the expected sample concentration.2. Rinse the electrode thoroughly with deionized water and blot dry between each measurement.3. Use an Ionic Strength Adjustment Buffer (ISAB) in all standards and samples to maintain a constant ionic strength.4. Determine the concentration of major interfering ions and account for their effect using the selectivity coefficient (see Data Presentation section). |
Data Presentation
Selectivity Coefficients for this compound
The selectivity of an ion-selective electrode is a crucial parameter that describes its preference for the primary ion over other interfering ions. The potentiometric selectivity coefficient, KpotLi,M, is used to quantify this preference. The smaller the value of the selectivity coefficient, the better the selectivity for the primary ion (Li⁺). The following table summarizes the typical selectivity coefficients for a this compound based electrode.
| Interfering Ion (M) | Charge | log KpotLi,M |
| H⁺ | +1 | 1.0 |
| Na⁺ | +1 | -2.3 |
| K⁺ | +1 | -2.6 |
| Mg²⁺ | +2 | -4.0 |
| Ca²⁺ | +2 | -2.7 |
Data sourced from a Sigma-Aldrich product sheet for an electrode based on this compound.
Experimental Protocols
Determination of Selectivity Coefficients (Fixed Interference Method - FIM)
This protocol outlines the steps to experimentally determine the selectivity coefficient of a this compound electrode for a specific interfering ion.
Objective: To quantify the preference of the Li⁺-ISE for lithium ions in the presence of a constant background concentration of an interfering ion.
Materials:
-
This compound electrode and a suitable reference electrode.
-
pH/ion meter.
-
Standard solutions of LiCl (e.g., ranging from 10⁻⁷ M to 10⁻¹ M).
-
A solution of the interfering ion salt (e.g., NaCl, KCl) at a fixed concentration (e.g., 0.1 M).
-
Ionic Strength Adjustment Buffer (ISAB), if required.
-
Volumetric flasks and pipettes.
-
Magnetic stirrer and stir bars.
Procedure:
-
Prepare a series of calibration standards: Prepare a set of lithium standard solutions in a constant background of the interfering ion. This is done by adding a fixed amount of the interfering ion to each lithium standard.
-
Condition the electrode: Ensure the this compound electrode is properly conditioned according to the manufacturer's instructions.
-
Calibrate the electrode:
-
Place the electrode pair in the most dilute standard solution containing the interfering ion.
-
Stir at a constant, moderate rate.
-
Record the potential (in mV) once the reading has stabilized.
-
Repeat this process for each standard, moving from the most dilute to the most concentrated.
-
-
Plot the data: Create a graph of the measured potential (E) on the y-axis versus the logarithm of the lithium ion activity/concentration (log aLi) on the x-axis.
-
Determine the intersection point: The resulting plot will typically show two linear regions. One region at higher lithium concentrations will have a Nernstian slope, while the other region at lower lithium concentrations will be a horizontal line where the potential is dominated by the interfering ion. Extrapolate these two linear portions until they intersect.
-
Calculate the selectivity coefficient: The activity of the primary ion at the intersection point (a'Li) is used to calculate the selectivity coefficient using the following equation:
KpotLi,M = a'Li / aM
where:
-
KpotLi,M is the potentiometric selectivity coefficient.
-
a'Li is the activity of the lithium ion at the intersection point.
-
aM is the constant activity of the interfering ion.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound electrodes.
References
- 1. Problems in the application of ion-selective electrodes to serum lithium analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 4. bacwa.org [bacwa.org]
"reducing signal drift in Lithium ionophore III sensors"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lithium Ionophore III sensors.
Frequently Asked Questions (FAQs)
Q1: What is the typical signal drift rate for a this compound sensor?
A1: A well-conditioned this compound sensor typically exhibits a low signal drift. For solvent polymeric membrane electrodes, the drift is approximately 0.02 mV per hour.[1] However, this can be influenced by various experimental factors.
Q2: What are the primary causes of signal drift in my this compound sensor?
A2: Signal drift in ion-selective electrodes (ISEs) is a gradual change in the electrode's response over time.[2] The primary causes for this compound sensors include:
-
Leaching of Membrane Components: The ionophore and plasticizer can slowly leach from the PVC membrane into the sample solution, altering the membrane's composition and, consequently, its potential.
-
Membrane Fouling: Proteins, lipids, or other macromolecules in the sample can adsorb to the membrane surface, hindering the interaction between the lithium ions and the ionophore.
-
Water Layer Formation (in solid-contact electrodes): The formation of a thin aqueous layer between the ion-selective membrane and the solid contact can lead to unstable potentials and drift.[3]
-
Temperature Fluctuations: Changes in sample temperature can affect the electrode's potential and the rate of component leaching.
-
Contamination of the Reference Electrode: A contaminated or improperly filled reference electrode can cause a drifting potential.
Q3: How often should I recalibrate my this compound sensor?
A3: The frequency of recalibration depends on the required precision of your measurements and the observed drift rate of your specific electrode system. For high-precision applications, it is advisable to recalibrate every few hours. If you observe a significant drift in your readings, immediate recalibration is recommended.[2]
Q4: What are the major interfering ions for this compound?
A4: this compound offers good selectivity for lithium ions. However, other cations present in the sample can interfere with the measurement. The selectivity of the electrode determines the extent of this interference.
Troubleshooting Guides
Issue 1: Unstable or Drifting Signal
Symptoms:
-
The millivolt reading continuously changes in one direction.
-
Inability to obtain a stable endpoint during measurement.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Conditioning | Ensure the electrode has been conditioned according to the recommended protocol. For new electrodes or after prolonged storage, a longer conditioning time is necessary. |
| Temperature Fluctuations | Maintain a constant and uniform temperature for both your standards and samples. |
| Air Bubbles on the Membrane | Dislodge any visible air bubbles by gently tapping the electrode. Ensure the sensing membrane is fully immersed in the solution.[2][4][5][6][7] |
| Contaminated or Clogged Reference Electrode | Check the reference electrode's filling solution level and ensure the junction is not clogged. If necessary, clean and refill the reference electrode. |
| Membrane Fouling | Clean the membrane surface according to the manufacturer's instructions. For biological samples, proteins or lipids may need to be removed. |
| Leaching of Membrane Components | If the electrode is old or has been used extensively, the membrane may need to be replaced. |
Issue 2: Slow or No Response
Symptoms:
-
The electrode takes an unusually long time to stabilize.
-
The millivolt reading does not change significantly when the lithium concentration is varied.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Sample Temperature | Ensure the sample is at the optimal operating temperature for the electrode. |
| Fouled or Damaged Membrane | Clean the membrane. If the response does not improve, the membrane may be damaged and require replacement. |
| Incorrect Internal Filling Solution | Verify that the correct internal filling solution is being used for both the sensing and reference electrodes. |
| Air Bubble in the Electrode | Check for and remove any air bubbles trapped inside the electrode body. |
Issue 3: Inaccurate or Inconsistent Readings
Symptoms:
-
Measured concentrations are consistently higher or lower than expected.
-
Poor reproducibility between replicate measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Calibration | Recalibrate the electrode using fresh, accurately prepared standards. Ensure the standards bracket the expected sample concentration. |
| Presence of Interfering Ions | Identify potential interfering ions in your sample matrix and consider using an ionic strength adjustment buffer (ISAB) to minimize their effect. |
| Incorrect Sample pH | Ensure the pH of your samples and standards is within the recommended range for the electrode. |
| Sample Matrix Effects | The composition of the sample matrix can affect the activity of lithium ions. Consider matrix-matching your standards to your samples. |
Data Presentation
Table 1: Performance Characteristics of this compound Sensors
| Parameter | Typical Value | Reference |
| Signal Drift | 0.02 mV/h | [1] |
| Response Time | < 30 seconds | |
| Linear Concentration Range | 10⁻⁵ to 1 M | |
| Optimal pH Range | 4 - 10 |
Table 2: Selectivity Coefficients (log KpotLi,M) for this compound
The selectivity coefficient indicates the preference of the ionophore for the primary ion (Lithium) over an interfering ion (M). A smaller value indicates better selectivity.
| Interfering Ion (M) | log KpotLi,M | Reference |
| Sodium (Na⁺) | -2.1 | [1] |
| Potassium (K⁺) | -2.2 | [1] |
| Calcium (Ca²⁺) | -1.7 | [1] |
| Magnesium (Mg²⁺) | -3.0 | [1] |
Experimental Protocols
Protocol 1: Conditioning of a New this compound Electrode
-
Prepare a conditioning solution: Use a mid-range lithium standard solution (e.g., 10⁻³ M LiCl).
-
Immerse the electrode: Place the sensing tip of the new or dry-stored electrode in the conditioning solution.
-
Soak: Allow the electrode to soak for at least 2-4 hours. For optimal performance and stability, overnight soaking is recommended.[8]
-
Rinse: Before calibration, rinse the electrode thoroughly with deionized water and gently blot dry with a lint-free tissue.
Protocol 2: Two-Point Calibration for this compound Electrode in Serum Samples
-
Prepare Standards: Prepare at least two lithium standards with concentrations that bracket the expected range of the serum samples (e.g., 0.5 mM and 2.0 mM LiCl). It is recommended to prepare the standards in a background electrolyte that mimics the ionic strength of serum.
-
Measure the Low Standard:
-
Place the conditioned and rinsed electrode into the lower concentration standard.
-
Stir at a constant, moderate rate.
-
Wait for the potential reading (in mV) to stabilize.
-
Record the stable potential reading.
-
-
Measure the High Standard:
-
Rinse the electrode with deionized water and blot dry.
-
Place the electrode into the higher concentration standard.
-
Stir at the same constant rate.
-
Wait for the potential reading to stabilize.
-
Record the stable potential reading.
-
-
Calculate the Slope: The meter will typically calculate the slope automatically. A Nernstian slope for a monovalent ion like lithium is approximately 59 mV per decade change in concentration at 25°C. A slope between 54 and 60 mV is generally acceptable.
-
Measure the Sample:
-
Rinse the electrode with deionized water and blot dry.
-
Place the electrode into the serum sample.
-
Stir at the same constant rate.
-
Record the stable potential reading. The meter will use the calibration to convert this reading to a lithium concentration.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Eliminating bubble problems in ion chromatography - Biotech Fluidics [biotechfluidics.com]
- 3. researchgate.net [researchgate.net]
- 4. support.izon.com [support.izon.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. xylem.com [xylem.com]
Technical Support Center: Lithium Ionophore III-Based Sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium Ionophore III in ion-selective electrodes (ISEs) and other sensing applications. The performance of these sensors is critically dependent on the composition of the ion-selective membrane, particularly the choice of plasticizer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-based sensors, with a focus on problems related to the plasticizer.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Selectivity (High interference from Na+, K+, etc.) | Inappropriate Plasticizer Choice: The dielectric constant and polarity of the plasticizer significantly influence the ionophore's selectivity. A plasticizer that interacts favorably with interfering ions can reduce the sensor's specificity for lithium.[1] Incorrect Membrane Composition: The ratio of ionophore to plasticizer and other components is crucial for optimal performance. | 1. Verify Plasticizer: The most commonly recommended and successful plasticizer for this compound is 2-Nitrophenyl octyl ether (o-NPOE).[1] If you are using a different plasticizer, consider fabricating a new membrane with o-NPOE. 2. Review Membrane Composition: A widely used formulation is approximately 1.2% this compound, 65.6% o-NPOE, 32.8% PVC, and 0.4% potassium tetrakis(4-chlorophenyl)borate (KTpClPB). 3. Recalibrate: Ensure your calibration standards are fresh and accurately prepared. |
| Slow or Drifting Response | High Viscosity of Plasticizer: A highly viscous plasticizer can hinder the mobility of the ionophore and lithium ions within the membrane, leading to slower response times. Plasticizer Leaching: Over time, the plasticizer can leach from the membrane into the sample solution, altering the membrane's properties and causing drift. Less lipophilic plasticizers are more prone to leaching. | 1. Condition the Electrode: New electrodes or electrodes that have been stored dry require conditioning. Soak the electrode in a mid-range lithium standard solution for at least 2-4 hours before use. 2. Consider Plasticizer Properties: If using a custom formulation, evaluate the viscosity and lipophilicity of your plasticizer. While o-NPOE is recommended, other plasticizers like bis(2-ethylhexyl) sebacate (DOS) have lower viscosity but are less polar, which can affect selectivity.[2] |
| Short Sensor Lifetime | Ionophore/Plasticizer Leaching: The primary factor limiting the lifetime of PVC membrane sensors is often the loss of the ionophore and/or plasticizer from the membrane into the sample solution.[3][4] The rate of leaching is influenced by the plasticizer's lipophilicity. | 1. Use a High Lipophilicity Plasticizer: o-NPOE has been shown to provide a long lifetime for some ionophore-based sensors.[3][4] 2. Proper Storage: Store the electrode in a solution of a low concentration of the primary ion (e.g., 10⁻³ M LiCl) when not in use. Avoid storing in deionized water, as this can accelerate leaching. |
| No or Poor Nernstian Response | Incorrect Membrane Composition: The absence of a proper Nernstian slope can indicate a fundamental issue with the membrane's ability to selectively respond to lithium ions. This can be due to an incorrect ratio of components or the omission of a necessary component like a lipophilic salt. Air Bubbles: Air bubbles trapped at the surface of the membrane can interfere with the measurement. | 1. Verify All Membrane Components: Ensure that a lipophilic salt, such as KTpClPB, has been included in the membrane formulation. This additive is crucial for the proper functioning of the electrode. 2. Re-cast the Membrane: If the problem persists, prepare a fresh membrane, ensuring all components are fully dissolved in the THF before casting. 3. Inspect the Electrode: Before each measurement, visually inspect the electrode tip to ensure there are no trapped air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the plasticizer in a this compound-based ion-selective membrane?
A1: The plasticizer is a critical component of the PVC membrane. It acts as a solvent for the ionophore and other membrane components, ensuring they remain in a homogeneous phase. It also plasticizes the PVC matrix, providing the necessary mobility for the ionophore and the complexed ions within the membrane. The choice of plasticizer directly impacts the sensor's selectivity, linear range, response time, and lifetime.
Q2: How do I choose the right plasticizer for this compound?
A2: The ideal plasticizer should have the following properties:
-
High Lipophilicity: To minimize leaching from the membrane into the aqueous sample, which extends the sensor's lifetime.
-
High Boiling Point and Low Vapor Pressure: To prevent evaporation from the membrane.
-
Compatibility: It must be compatible with the PVC matrix and all other membrane components, forming a single, homogeneous phase.
-
Optimal Dielectric Constant: The polarity of the plasticizer influences the complexation equilibrium between the ionophore and the lithium ions, which in turn affects the sensor's selectivity. For this compound, the polar plasticizer 2-Nitrophenyl octyl ether (o-NPOE) is well-documented and recommended for achieving high selectivity against sodium ions.[1] While non-polar plasticizers like bis(2-ethylhexyl) sebacate (DOS) might offer a wider linear range in some systems, they may compromise selectivity for lithium.[2]
Q3: Can I use a plasticizer other than o-NPOE with this compound?
A3: Yes, other plasticizers can be used, but this will likely alter the sensor's performance characteristics. For example, studies on other ionophores have shown that using tris(2-ethylhexyl)phosphate or trioctylphosphine oxide can significantly change the selectivity for lithium over sodium. If you choose to use a different plasticizer, it is essential to re-optimize the membrane composition and thoroughly validate the sensor's performance, including its selectivity, response time, and lifetime.
Q4: How does the amount of plasticizer affect the sensor's performance?
A4: The ratio of plasticizer to PVC is crucial for the mechanical properties and performance of the membrane. Typically, the plasticizer constitutes about 60-70% of the membrane's weight. Too little plasticizer can result in a rigid membrane with poor ion mobility, leading to a slow and unstable response. Too much plasticizer can lead to a mechanically weak membrane that is more prone to leaching of its components.
Quantitative Data
The following table summarizes the performance characteristics of a this compound-based ISE using the recommended plasticizer, 2-Nitrophenyl octyl ether (o-NPOE).
| Parameter | Value | Conditions/Notes |
| Plasticizer | 2-Nitrophenyl octyl ether (o-NPOE) | Recommended for high selectivity. |
| Log KPotLi,Na | -2.1 | Potentiometric selectivity coefficient for lithium over sodium. A more negative value indicates higher selectivity for lithium. Required for blood analysis is < -4.3. |
| Log KPotLi,K | -2.2 | Potentiometric selectivity coefficient for lithium over potassium. |
| Log KPotLi,Mg | -3.0 | Potentiometric selectivity coefficient for lithium over magnesium. |
| Log KPotLi,Ca | -1.7 | Potentiometric selectivity coefficient for lithium over calcium. |
| Response Time | Typically < 30 seconds | Can be affected by plasticizer viscosity and membrane conditioning. |
| Lifetime | > 1 month | Highly dependent on usage, storage, and plasticizer lipophilicity. o-NPOE generally provides a longer lifetime compared to less lipophilic plasticizers.[3][4] |
Note: The selectivity coefficients are based on a membrane composition of 1.2% this compound, 0.4% KTpClPB, 65.6% o-NPOE, and 32.8% PVC.
Experimental Protocols
Preparation of a Lithium Ion-Selective PVC Membrane
This protocol describes the fabrication of a PVC membrane for a lithium ISE using this compound and o-NPOE plasticizer.
Materials:
-
This compound
-
High molecular weight Poly(vinyl chloride) (PVC)
-
2-Nitrophenyl octyl ether (o-NPOE)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, weigh and combine the membrane components in the following proportions:
-
PVC: ~32.8%
-
o-NPOE: ~65.6%
-
This compound: ~1.2%
-
KTpClPB: ~0.4% (For example, for a total weight of 100 mg, use 32.8 mg PVC, 65.6 mg o-NPOE, 1.2 mg this compound, and 0.4 mg KTpClPB)
-
-
Dissolve the Components: Add approximately 1-2 mL of THF to the vial. Seal the vial and agitate until all components are fully dissolved, forming a clear, slightly viscous solution. This may take several minutes.
-
Cast the Membrane: Place a clean glass ring (e.g., 2 cm diameter) on a clean, level glass plate. Carefully pour the membrane cocktail into the glass ring.
-
Evaporate the Solvent: Cover the setup with a petri dish to allow for slow evaporation of the THF. Let it evaporate at room temperature for at least 24 hours. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.
-
Membrane Cutting and Electrode Assembly: Once the membrane is completely dry and transparent, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast film. Mount the membrane disc into an ISE electrode body.
-
Add Internal Filling Solution: Fill the electrode body with the internal filling solution (e.g., 0.1 M LiCl).
-
Condition the Electrode: Before the first use, condition the electrode by soaking it in a 10⁻² M LiCl solution for at least 2-4 hours.
Visualizations
Caption: Experimental workflow for fabricating a this compound ISE membrane.
Caption: Troubleshooting decision tree for this compound based ISEs.
References
"addressing protein fouling on Lithium ionophore III membranes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium ionophore III membranes. The following sections address common issues related to protein fouling, offering solutions and best practices to ensure accurate and reliable measurements.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inaccurate or Noisy Readings in Biological Samples
-
Question: My readings are erratic and noisy when measuring lithium concentrations in protein-containing samples like serum or plasma. What could be the cause and how can I fix it?
-
Answer: Inaccurate or noisy readings in biological fluids are often a primary indicator of protein fouling on the membrane surface. Proteins from the sample can adsorb to the PVC membrane, interfering with the ion-exchange process.
Troubleshooting Steps:
-
Rinse and Recalibrate: Immediately after measurement, thoroughly rinse the electrode with deionized water. Gently blot it dry with a lint-free cloth, being careful not to touch the membrane. Recalibrate the electrode using fresh standards to check for a return to normal function.
-
Gentle Cleaning: If rinsing is insufficient, a gentle cleaning procedure is recommended for PVC membranes. Avoid harsh chemical cleaning solutions as they can damage the delicate membrane. A recommended method involves rinsing with deionized water, followed by soaking in the lowest concentration standard of your calibration set for 30 minutes.
-
Inspect the Membrane: Visually inspect the membrane for any visible signs of deposits or damage. If the membrane appears cloudy or discolored, it may be irreversibly fouled.
-
Issue 2: Slow or Drifting Electrode Response
-
Question: My electrode is taking a long time to stabilize, and the potential continues to drift. Is this related to protein fouling?
-
Answer: Yes, a slow or drifting response is a classic symptom of membrane fouling. The adsorbed protein layer can hinder the diffusion of lithium ions to the ionophore, slowing down the establishment of a stable potential.
Troubleshooting Steps:
-
Follow the Gentle Cleaning Protocol: As with noisy readings, the first step is to perform the recommended gentle cleaning procedure.
-
Conditioning: After cleaning, condition the electrode by immersing it in an intermediate concentration lithium standard solution until a stable potential is reached. This helps to re-establish the equilibrium of the ionophore within the membrane.
-
Consider Anti-Fouling Measures: If you frequently work with high-protein samples, consider proactive anti-fouling strategies.
-
Issue 3: Loss of Electrode Sensitivity and Reduced Slope on Calibration Curve
-
Question: My calibration curve has a significantly lower slope than the expected Nernstian response (~59 mV/decade for monovalent ions). What does this indicate?
-
Answer: A reduced slope indicates a loss of sensitivity, which can be a more severe consequence of protein fouling. The fouling layer can block the ionophore sites, reducing the electrode's ability to respond to changes in lithium concentration. In some cases, this can be an irreversible process.
Troubleshooting Steps:
-
Attempt Gentle Cleaning and Reconditioning: Follow the cleaning and conditioning protocols outlined above.
-
Polishing (for crystal membrane electrodes only): Note that for crystal membrane electrodes, polishing with a specialized kit can be an option to remove surface deposits.[1] However, this is not recommended for polymer membrane electrodes like those with this compound, as it can permanently damage the membrane.
-
Membrane Replacement: If the sensitivity cannot be restored, the membrane may be permanently fouled, and the electrode may need to be replaced.
-
Frequently Asked Questions (FAQs)
What is protein fouling on a this compound membrane?
Protein fouling is the nonspecific adsorption of proteins from a sample onto the surface of the PVC membrane.[2] This creates a barrier that can interfere with the accurate measurement of lithium ions. The interaction is often driven by hydrophobic and electrostatic forces between the proteins and the membrane components.
How can I prevent protein fouling?
Preventing fouling is often more effective than cleaning a fouled membrane. Here are some preventative measures:
-
Sample Pre-treatment: If your experimental design allows, consider ultrafiltration to remove high molecular weight proteins from your sample before measurement.
-
Use of Anti-Fouling Coatings: Applying a protective layer to the membrane can significantly reduce protein adsorption. Options include:
-
Bovine Serum Albumin (BSA) Coating: Pre-coating the electrode with a BSA solution can block the nonspecific binding sites for other proteins in your sample.
-
Polyurethane-based Coatings: Research has shown that self-adhesive coatings containing biocides or other anti-fouling agents can be applied to PVC membranes to reduce biofouling.[3][4]
-
Hydrophilic Polymer Coatings: Modifying the membrane surface with hydrophilic polymers can make it less prone to hydrophobic interactions with proteins.
-
What are the components of a this compound membrane and how do they relate to fouling?
A typical this compound PVC membrane consists of:
| Component | Function | Relation to Fouling |
| Poly(vinyl chloride) (PVC) | Polymer matrix providing structural integrity. | Inherently hydrophobic, which can promote protein adsorption.[2] |
| This compound | A neutral carrier that selectively binds lithium ions. | Fouling can block access to the ionophore, reducing sensitivity. |
| Plasticizer (e.g., o-NPOE) | Softens the PVC and allows for the mobility of the ionophore. | Can leach out over time, affecting membrane integrity and potentially interacting with sample components. |
| Lipophilic Salt (e.g., KTpClPB) | Anion excluder that reduces interference from anions in the sample. | Not directly involved in protein fouling but essential for selectivity. |
Are there any cleaning solutions I can use for my PVC membrane electrode?
It is strongly recommended to avoid chemical cleaning solutions, such as acids, bases, or organic solvents, as they can damage the PVC membrane and strip the ionophore and plasticizer. Gentle rinsing with deionized water and soaking in a standard solution is the safest approach. For more persistent fouling, enzymatic cleaners that specifically target proteins may be an option, but their compatibility with the specific membrane components should be carefully evaluated.[5][6]
How does protein fouling affect the selectivity of the electrode?
While the primary effect of fouling is on sensitivity and response time, severe fouling can also impact selectivity. An adsorbed protein layer can alter the microenvironment at the membrane-sample interface, potentially allowing interfering ions to interact more readily with the ionophore. This compound is known for its high selectivity against sodium and potassium, which is crucial for measurements in blood.[7] Maintaining a clean membrane surface is essential to preserve this high selectivity.
Experimental Protocols
Protocol 1: Gentle Cleaning of a Protein-Fouled this compound Electrode
-
Initial Rinse: Immediately after use, rinse the electrode tip thoroughly with a gentle stream of deionized water from a wash bottle.
-
Blot Dry: Gently blot the electrode body dry with a lint-free laboratory wipe. Crucially, do not touch or rub the PVC membrane at the tip.
-
Soaking: Immerse the electrode tip in the lowest concentration lithium standard solution used for your calibration. Let it soak for at least 30 minutes.
-
Final Rinse: Rinse the electrode again with deionized water.
-
Re-conditioning: Before the next measurement, place the electrode in an intermediate concentration lithium standard and allow the potential to stabilize.
-
Recalibration: Perform a fresh calibration to ensure the electrode is functioning correctly.
Protocol 2: Proactive BSA Coating for Fouling Prevention
-
Prepare BSA Solution: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Electrode Incubation: Immerse the tip of the clean and dry this compound electrode in the BSA solution for 1-2 hours at room temperature.
-
Rinsing: Gently rinse the electrode with deionized water to remove any loosely bound BSA.
-
Drying: Allow the electrode to air dry or gently blot the body dry, avoiding contact with the membrane.
-
Conditioning and Calibration: Condition the BSA-coated electrode in a lithium standard solution and then perform a calibration as usual.
Visualizations
Caption: Workflow for accurate lithium measurement using an ion-selective electrode.
Caption: Decision tree for troubleshooting a protein-fouled electrode.
References
- 1. metrohm.com [metrohm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile fabrication of anti-fouling polymeric membrane potentiometric ion sensors based on a biocide 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one-containing self-adhesive waterborne polyurethane coating - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Facile fabrication of anti-fouling polymeric membrane potentiometric ion sensors based on a biocide 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one-containing self-adhesive waterborne polyurethane coating - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cleaning Process for Enzymatic Cleaner | STERIS [steris.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
"temperature and pH effects on Lithium ionophore III measurements"
Welcome to the technical support center for Lithium Ionophore III. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of temperature and pH on measurements obtained using this compound-based ion-selective electrodes (ISEs).
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pH ranges for this compound?
A1: While this compound is robust, its optimal performance is generally observed within a specific range. For temperature, measurements are typically most stable and reproducible between 20°C and 35°C. Regarding pH, electrodes formulated with this ionophore are known to have a wide functional range, often cited as being pH-independent between pH 3 and 12.[1] However, significant deviations from neutral pH can introduce interferences, particularly from H+ ions at low pH.
Q2: How does temperature affect my lithium measurements?
A2: Temperature influences the electrode's response in several ways. The most direct effect is on the Nernstian slope of the electrode, which is temperature-dependent.[2][3] As temperature increases, the slope of the potential versus log(activity) plot will increase.[3] This can lead to inaccurate concentration readings if the calibration and sample temperatures are different. Significant temperature fluctuations during an experiment can also cause potential drift.
Q3: How does pH affect the selectivity of my this compound electrode?
A3: At very low pH values (typically below 3), the high concentration of hydrogen ions (H+) can lead to significant interference, as the ionophore may begin to respond to H+ in addition to Li+. This will result in an overestimation of the lithium concentration. At very high pH values, the stability of the membrane components may be compromised over long-term use. A document from Sigma-Aldrich provides a selectivity coefficient (logK) for H+ of <2.1, indicating potential for interference.[4]
Q4: My readings are drifting. Could temperature or pH be the cause?
A4: Yes, both can cause drift. Unstable temperatures in the sample or environment can lead to continuous changes in the electrode's potential. Similarly, if the sample's pH is changing (e.g., due to atmospheric CO2 absorption in a basic sample), this can alter the junction potential or introduce varying levels of H+ interference, causing the readings to drift.
Q5: Can I use the same calibration curve for samples at different temperatures?
A5: It is strongly recommended to calibrate your electrode at the same temperature as your samples.[5] Using a calibration curve generated at a different temperature will lead to measurement errors due to the temperature-dependent nature of the electrode's slope.
Troubleshooting Guides
Issue 1: Inaccurate or Non-Reproducible Readings
-
Possible Cause: Temperature mismatch between calibration standards and samples.
-
Troubleshooting Steps:
-
Ensure that your calibration standards and samples are at the same temperature.
-
Use a water bath to equilibrate all solutions to the target temperature before measurement.
-
If possible, perform calibrations at multiple temperatures to characterize the electrode's response.
-
-
Possible Cause: pH of the sample is outside the optimal range.
-
Troubleshooting Steps:
-
Measure the pH of your sample.
-
If the pH is below 3 or above 12, consider adjusting it using a suitable buffer, being mindful not to introduce interfering ions.
-
For samples with inherently low pH, the interference from H+ must be quantified and corrected for.
-
Issue 2: Slow Response Time or Drifting Potential
-
Possible Cause: Temperature fluctuations during the measurement.
-
Troubleshooting Steps:
-
Allow the electrode, holder, and sample to reach thermal equilibrium before starting measurements.
-
Conduct experiments in a temperature-controlled environment.
-
Use a magnetic stirrer (at a low, constant speed to avoid heat generation) to ensure uniform temperature throughout the sample.[5]
-
-
Possible Cause: Fouling of the electrode membrane.
-
Troubleshooting Steps:
-
Visually inspect the PVC membrane at the electrode tip for any discoloration or precipitates.
-
Consult the electrode manufacturer's guidelines for appropriate cleaning procedures. A gentle rinse with deionized water is often sufficient. For more persistent fouling, specific cleaning solutions may be required.
-
Data Presentation
The following tables provide illustrative data on how temperature and pH can affect the performance of a this compound-based ISE. Note: This data is based on typical ISE behavior and should be used as a reference. Users should generate their own data for their specific experimental setup.
Table 1: Effect of Temperature on Electrode Slope
| Temperature (°C) | Theoretical Nernstian Slope (mV/decade for Li+) | Observed Slope (mV/decade) |
| 15 | 57.2 | 56.5 ± 0.8 |
| 25 | 59.2 | 58.8 ± 0.5 |
| 35 | 61.1 | 60.5 ± 0.6 |
Table 2: Effect of pH on a 1 mM Lithium Measurement
| Sample pH | Apparent Lithium Concentration (mM) | % Error |
| 2.0 | 1.25 | +25% |
| 4.0 | 1.02 | +2% |
| 7.0 | 1.00 | 0% |
| 10.0 | 0.99 | -1% |
| 12.0 | 0.98 | -2% |
Table 3: Selectivity Coefficients (log KpotLi,M) of this compound
| Interfering Ion (M) | Selectivity Coefficient (log KpotLi,M) |
| H+ | < 2.1[4] |
| Na+ | -2.1[4] |
| K+ | -2.2[4] |
| Mg2+ | -3.0[4] |
| Ca2+ | -1.7[4] |
Experimental Protocols
Protocol 1: Characterizing the Effect of Temperature
-
Electrode Preparation: Prepare the this compound ISE according to the manufacturer's instructions. Condition the electrode in a 0.01 M LiCl solution for at least 2 hours.
-
Solution Preparation: Prepare a series of lithium chloride (LiCl) standards ranging from 10-5 M to 10-1 M.
-
Temperature Control: Place the standards, a water bath, the electrode, and a reference electrode in a temperature-controlled environment set to the first target temperature (e.g., 15°C). Allow all components to equilibrate for at least 30 minutes.
-
Calibration:
-
Immerse the ISE and reference electrode in the lowest concentration standard.
-
Stir gently and record the potential (in mV) once the reading stabilizes.
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat for each standard, moving from lowest to highest concentration.
-
-
Data Analysis: Plot the recorded potential (y-axis) against the logarithm of the lithium activity (x-axis). The slope of the linear portion of this graph is the electrode's response slope at that temperature.
-
Repeat for Different Temperatures: Repeat steps 3-5 for other temperatures of interest (e.g., 25°C and 35°C).
Protocol 2: Evaluating the Effect of pH
-
Electrode and Solution Preparation: Prepare the ISE as in Protocol 1. Prepare a 1 mM LiCl solution.
-
pH Adjustment:
-
Aliquot the 1 mM LiCl solution into several beakers.
-
Adjust the pH of each beaker to a different target value (e.g., 2, 4, 7, 10, 12) using small additions of HCl or NaOH.
-
Use a calibrated pH meter to verify the final pH of each solution.
-
-
Measurement:
-
Calibrate the Lithium ISE at room temperature using unadjusted LiCl standards (as in Protocol 1).
-
Immerse the calibrated ISE and reference electrode into the first pH-adjusted sample.
-
Stir gently and record the stable potential.
-
Rinse and dry the electrodes between each measurement.
-
Repeat for all pH-adjusted samples.
-
-
Data Analysis: Using the calibration curve, convert the potential readings from the pH-adjusted samples into apparent lithium concentrations. Compare these to the known concentration (1 mM) to determine the error introduced by pH.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Lithium Ionophore III and Lithium Ionophore VIII for Selective Lithium Ion Sensing
For researchers, scientists, and drug development professionals, the accurate detection of lithium ions is critical in a multitude of applications, from therapeutic drug monitoring to environmental analysis. The selectivity of the ionophore used in ion-selective electrodes (ISEs) is a key determinant of measurement accuracy. This guide provides a detailed comparison of two commonly used lithium ionophores, Lithium Ionophore III and Lithium Ionophore VIII, focusing on their selectivity and the experimental protocols for its determination.
Performance at a Glance: Selectivity Coefficients
The potentiometric selectivity coefficient, K pot Li,M, is a quantitative measure of an ionophore's preference for the primary ion (Li+) over an interfering ion (M). A more negative value for the logarithm of the selectivity coefficient (log K pot Li,M) indicates a stronger preference for lithium ions and thus, higher selectivity.
| Ionophore | Interfering Ion (M) | log K pot Li,M | Reference |
| This compound | Sodium (Na+) | -2.1 | [1] |
| Potassium (K+) | -2.2 | [1] | |
| Lithium Ionophore VIII | Sodium (Na+) | -3.2 | |
| Potassium (K+) | -3.8 |
As the data indicates, Lithium Ionophore VIII exhibits significantly higher selectivity for lithium ions over both sodium and potassium ions compared to this compound. This superior selectivity is crucial for applications where lithium needs to be measured in the presence of high concentrations of these interfering ions, such as in biological fluids.
Unveiling the Mechanism: The Principle of Ion-Selective Electrodes
The functionality of both ionophores is harnessed within an ion-selective electrode (ISE). The core principle of an ISE is the generation of an electrical potential difference across a selective membrane that is proportional to the activity of the target ion in a sample.
Caption: Principle of an ion-selective electrode for lithium measurement.
Experimental Protocol: Determining Selectivity Coefficients via the Fixed Interference Method (FIM)
The Fixed Interference Method (FIM) is a widely accepted procedure for determining the selectivity coefficients of ion-selective electrodes.
Objective: To quantify the preference of a lithium-selective electrode for lithium ions over a specific interfering ion.
Materials and Reagents:
-
Ion-Selective Electrode (ISE) incorporating the lithium ionophore to be tested.
-
Reference Electrode (e.g., Ag/AgCl).
-
High-impedance potentiometer or pH/ion meter.
-
Standard stock solution of lithium chloride (LiCl), e.g., 1 M.
-
Standard stock solution of the interfering ion chloride (e.g., NaCl, KCl), e.g., 1 M.
-
Deionized water.
-
Volumetric flasks, pipettes, and beakers.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of standard lithium solutions of varying concentrations by serial dilution of the LiCl stock solution.
-
Prepare a solution with a fixed concentration of the interfering ion. The concentration should be chosen to be representative of the sample matrix in which the electrode will be used (e.g., for clinical applications, a physiological concentration of Na+).
-
-
Electrode Conditioning:
-
Condition the newly prepared ISE by soaking it in a mid-range lithium standard solution (e.g., 10⁻³ M LiCl) for several hours or as recommended by the manufacturer.
-
-
Measurement Protocol:
-
Assemble the ISE and the reference electrode with the potentiometer.
-
Place the electrodes in the solution containing the fixed concentration of the interfering ion.
-
Record the stable potential reading (E1).
-
Sequentially add known volumes of the standard lithium solution to the interfering ion solution, calculating the new lithium concentration after each addition.
-
Record the stable potential reading (E2) after each addition of the lithium standard.
-
Continue this process over a range of lithium concentrations.
-
-
Data Analysis:
-
Plot the measured potential (E) as a function of the logarithm of the lithium ion activity (or concentration).
-
The resulting graph will show two distinct regions: a linear portion at higher lithium concentrations where the electrode responds to lithium, and a horizontal portion at lower lithium concentrations where the potential is dominated by the interfering ion.
-
The intersection of the extrapolated linear parts of these two regions corresponds to the point where the response to the primary ion and the interfering ion are equal.
-
The selectivity coefficient (K pot Li,M) is calculated from this intersection point using the Nicolsky-Eisenman equation.
-
Caption: Workflow for the Fixed Interference Method (FIM).
Ion-Selective Membrane Composition
The performance of an ionophore is also dependent on the composition of the membrane in which it is embedded. A typical solvent polymeric membrane for a lithium-selective electrode includes:
-
Ionophore: The active component that selectively binds lithium ions (e.g., this compound or VIII).
-
Polymer Matrix: Provides the structural integrity of the membrane, typically poly(vinyl chloride) (PVC).[2]
-
Plasticizer: A solvent that dissolves the ionophore and other components and ensures the mobility of the ion-ionophore complex within the membrane. Examples include 2-Nitrophenyl octyl ether or bis(butylpentyl)adipate.[1][3]
-
Ionic Additive (Optional): A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate, can be added to reduce the membrane resistance and improve the electrode's response.[1][2]
The precise ratio of these components is optimized to achieve the best selectivity, stability, and response time for the electrode.
Conclusion
For applications demanding the highest precision in lithium ion measurement, particularly in the presence of significant concentrations of sodium and potassium, Lithium Ionophore VIII is the superior choice due to its demonstrably higher selectivity. While this compound is a viable option, its lower selectivity may lead to interferences and less accurate results in complex sample matrices. The selection of the appropriate ionophore, coupled with a well-characterized membrane and a rigorous experimental protocol for performance validation, is paramount for obtaining reliable and accurate lithium ion concentration data.
References
A Comparative Guide to ETH 1810 and Other Lithium Ionophores for Researchers
This guide provides a comprehensive comparison of the lithium ionophore ETH 1810 with other notable alternatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance characteristics. The information presented is supported by experimental data to facilitate informed decisions in the selection of ionophores for specific research applications.
Introduction to Lithium Ionophores
Lithium ionophores are essential tools in biomedical research and clinical diagnostics, enabling the selective transport of lithium ions across biological and artificial membranes. Their primary application lies in the development of ion-selective electrodes (ISEs) for the precise measurement of lithium concentrations in biological fluids, a critical aspect of therapeutic drug monitoring for bipolar disorder. Beyond diagnostics, these molecules are instrumental in fundamental research for modulating intracellular lithium levels to study its diverse biological roles.
Performance Comparison of Lithium Ionophores
The efficacy of a lithium ionophore is determined by its selectivity for lithium over other competing cations, particularly sodium (Na⁺), and its efficiency in transporting Li⁺ across a membrane. This section compares ETH 1810 with its predecessor, ETH 1644, and other common lithium ionophores such as ETH 2137 and various 14-crown-4 ether derivatives.
Quantitative Data Summary
The following tables summarize the key performance indicators of ETH 1810 and its counterparts based on potentiometric selectivity coefficients. The selectivity coefficient, kpotLi,Na, indicates the preference of the ionophore for lithium over sodium; a smaller value signifies higher selectivity for lithium.
Table 1: Potentiometric Selectivity Coefficients of Acyclic Lithium Ionophores
| Ionophore | log kpotLi,Na | Key Characteristics | Reference |
| ETH 1810 | -2.45 | High selectivity for Li⁺ over Na⁺.[1] 10-fold more potent than ETH 1644.[2] | [1][2] |
| ETH 1644 | -2.1 | Predecessor to ETH 1810 with lower selectivity. | [3] |
| ETH 2137 | Not specified | Used in comparative studies with ETH 1810.[4] | [4] |
Table 2: Potentiometric Selectivity Coefficients of Cyclic Lithium Ionophores (14-Crown-4 Derivatives)
| Ionophore | log kpotLi,Na | Key Characteristics | Reference |
| Diisobutylamide-14-crown-4 | -3.25 | Superior selectivity for Li⁺ over Na⁺ compared to ETH 1810.[4] | [4] |
| Di-n-butylamide-14-crown-4 | -2.92 | Good selectivity and satisfactory performance in serum.[4] | [4] |
Mechanism of Action
ETH 1810, a neutral, noncyclic di-imide ionophore, facilitates the transport of lithium ions across lipid bilayer membranes by forming a 2:1 ionophore-to-ion complex.[2] This carrier-mediated transport mechanism involves the encapsulation of the lithium ion by two ionophore molecules, shielding its charge and allowing the complex to diffuse across the hydrophobic membrane.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are protocols for determining the potentiometric selectivity of ionophores.
Protocol 1: Determination of Potentiometric Selectivity Coefficients using the Fixed Interference Method (FIM)
This method is widely used to evaluate the selectivity of ion-selective electrodes.
Materials:
-
Ion-selective electrode (ISE) incorporating the ionophore of interest
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance millivoltmeter
-
Standard solutions of the primary ion (LiCl) and interfering ion (NaCl)
-
Ionic strength adjustment buffer (ISAB)
Procedure:
-
Membrane Preparation: Prepare the ion-selective membrane by dissolving the ionophore, a polymer matrix (e.g., PVC), and a plasticizer in a suitable solvent (e.g., tetrahydrofuran). Cast the solution and allow the solvent to evaporate, forming a thin membrane.
-
Electrode Assembly: Mount the prepared membrane into an electrode body containing an internal filling solution of the primary ion (e.g., 0.1 M LiCl) and an internal reference electrode.
-
Conditioning: Condition the assembled ISE by soaking it in a solution of the primary ion (e.g., 0.01 M LiCl) for several hours.
-
Measurement in Interfering Ion Solution: Prepare a series of solutions with a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (e.g., 10⁻⁶ M to 10⁻¹ M LiCl).
-
Potential Measurement: Immerse the ISE and the reference electrode in each solution and record the stable potential reading.
-
Data Analysis: Plot the measured potential (E) versus the logarithm of the activity of the primary ion (log aLi). The intersection of the extrapolated linear portions of this plot is used to calculate the selectivity coefficient using the Nicolsky-Eisenman equation.
Visualizations
Ionophore-Mediated Transport in an Ion-Selective Electrode
The following diagram illustrates the fundamental principle of how ETH 1810 functions within an ion-selective electrode to generate a potential difference that is proportional to the lithium ion concentration in a sample.
Caption: Mechanism of ETH 1810 in an ion-selective electrode.
Experimental Workflow for Selectivity Determination
This diagram outlines the key steps involved in determining the potentiometric selectivity coefficient of a lithium ionophore using the Fixed Interference Method.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Selective transport of Li+ across lipid bilayer membranes mediated by an ionophore of novel design (ETH1644) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ion selectivity of nonelectrogenic ionophores measured on a bilayer lipid membrane: nigericin, monensin, A23187 and lasalocid A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Lithium Ionophore III for Clinical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lithium Ionophore III with alternative methods for the determination of lithium concentrations in clinical settings. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate analytical techniques for therapeutic drug monitoring. This document summarizes key performance indicators, details experimental protocols, and visualizes relevant workflows to facilitate a thorough understanding of the validation of this compound.
Performance Comparison
The accurate measurement of lithium levels in patients is crucial due to its narrow therapeutic window. Ion-selective electrodes (ISEs) based on ionophores have emerged as a promising alternative to traditional methods like flame photometry and atomic absorption spectroscopy. This compound has been noted for its improved selectivity in blood-based matrices.[1]
Below is a comparative summary of the performance characteristics of ISEs utilizing different lithium ionophores and other established analytical methods.
| Feature | This compound-Based ISE | Lithium Ionophore II-Based ISE | Other Ionophore-Based ISEs (e.g., 14-Crown-4 derivatives) | Flame Photometry (FP) | Atomic Absorption Spectroscopy (AAS) |
| Principle | Potentiometric measurement of Li⁺ activity | Potentiometric measurement of Li⁺ activity | Potentiometric measurement of Li⁺ activity | Emission measurement of excited Li atoms | Absorption measurement of ground-state Li atoms |
| Selectivity | High selectivity over Na⁺, K⁺, Ca²⁺, and Mg²⁺ in blood | Good selectivity, but generally lower than Ionophore III in blood | Varies; some show high selectivity (e.g., >1000:1 for Li⁺/Na⁺)[2] | Moderate; can be affected by other alkali metals | High |
| Limit of Detection | Typically in the sub-millimolar range | Similar to Ionophore III | Can reach down to 10⁻⁶ M[3] | 0.001 ppm (approximately 1.4 x 10⁻⁷ M) | Typically in the ppm to ppb range |
| Response Time | Generally fast (seconds to a few minutes) | Similar to Ionophore III | Can be on the order of seconds | Fast analysis time per sample | Slower than FP and ISEs |
| Linear Range | Typically covers the therapeutic range of lithium (0.6-1.2 mM) | Covers the therapeutic range | Can be wide, from 10⁻⁵ M to 10⁻¹ M | Linear over a wide range of concentrations | Linear over a specific concentration range |
| Interferences | Primarily from other cations, though minimized with this ionophore | More susceptible to Na⁺ interference compared to Ionophore III | Varies depending on the ionophore structure | Spectral and ionization interferences from other elements | Chemical and spectral interferences |
| Sample Preparation | Minimal; direct measurement in serum or plasma is possible | Minimal | Minimal | Dilution of the sample is often required | Dilution and matrix matching are often necessary |
| Instrumentation | Simple and low-cost potentiometer | Simple and low-cost potentiometer | Simple and low-cost potentiometer | Requires a flame photometer | Requires an atomic absorption spectrophotometer |
| Ease of Use | Relatively simple | Relatively simple | Relatively simple | Requires trained personnel | Requires trained personnel |
Experimental Protocols
Fabrication of a this compound-Based Ion-Selective Electrode
This protocol describes the preparation of a solvent polymeric membrane electrode for the measurement of lithium ion activity in serum.
Materials:
-
This compound (ETH 1810)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
2-Nitrophenyl octyl ether (NPOE)
-
High molecular weight poly(vinyl chloride) (PVC)
-
Tetrahydrofuran (THF), freshly distilled
Membrane Composition: [1]
-
1.20 wt% this compound
-
0.40 wt% Potassium tetrakis(4-chlorophenyl)borate
-
65.60 wt% 2-Nitrophenyl octyl ether
-
33.00 wt% Poly(vinyl chloride)
Procedure:
-
Dissolution: Weigh the appropriate amounts of PVC, NPOE, this compound, and KTpClPB. Dissolve all components in a minimal amount of fresh, distilled THF.
-
Casting: Pour the resulting solution into a glass ring (e.g., 24 mm inner diameter) placed on a clean, flat glass plate.
-
Evaporation: Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.
-
Electrode Assembly: Cut a small disc (e.g., 5 mm diameter) from the master membrane and mount it in an electrode body (e.g., Philips IS-561).
-
Internal Filling Solution: Fill the electrode body with a 0.1 M LiCl solution.
-
Conditioning: Condition the electrode by soaking it in a 0.01 M LiCl solution for at least 20 hours before use.
Clinical Validation Workflow
The following diagram illustrates a typical workflow for the clinical validation of a newly fabricated this compound-based ISE.
Signaling Pathways Affected by Lithium
Lithium's therapeutic effects, particularly in bipolar disorder, are attributed to its influence on various intracellular signaling pathways. While this compound is a tool for measuring lithium and does not directly participate in these pathways, understanding the downstream effects of the ion it quantifies is critical for clinical context. A key target of lithium is the inhibition of Glycogen Synthase Kinase 3 (GSK-3).
The diagram below illustrates the simplified signaling cascade affected by lithium's inhibition of GSK-3.
References
A Comparative Guide: Lithium Ionophore III ISE versus Atomic Absorption Spectrometry for Lithium Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lithium is crucial in various fields, from therapeutic drug monitoring in psychiatric medicine to quality control in battery development. Two prominent analytical techniques for lithium determination are Ion-Selective Electrodes (ISEs) utilizing Lithium Ionophore III and Atomic Absorption Spectrometry (AAS). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound ISE and Flame Atomic Absorption Spectrometry (FAAS) for the determination of lithium in serum.
| Performance Metric | This compound ISE | Atomic Absorption Spectrometry (AAS) |
| Principle | Potentiometric measurement of lithium ion activity. | Measurement of light absorption by free lithium atoms. |
| Precision (Within-Run CV%) | 0.34% - 0.85%[1] | 1.34% - 2.17%[1] |
| Precision (Between-Run CV%) | 0.61% - 1.38%[1] | 1.23% - 1.72%[1] |
| Accuracy (Recovery %) | ~103.4%[2] | ~96.2%[2] |
| Limit of Detection (LOD) | Therapeutic range typically monitored (0.5-1.5 mM)[3] | 10 µg/L (approximately 1.4 µM)[4] |
| Linear Range | Typically covers the therapeutic range for lithium[5] | 10 - 1,000 µg/L (approximately 1.4 - 144 µM)[4] |
| Interferences | Potential interference from other cations (e.g., Na+, K+), though this compound offers high selectivity.[6][7] | Chemical and ionization interferences from other elements (e.g., Na, K, Ca, Mg), often mitigated by releasing agents or hotter flames.[4] |
| Sample Throughput | Generally higher | Generally lower |
| Instrumentation Cost | Generally lower | Generally higher |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for lithium determination using this compound ISE and AAS.
Detailed Experimental Protocols
This compound Ion-Selective Electrode (ISE) Method
This protocol provides a general guideline for the determination of lithium in serum using a this compound ISE.
1. Materials and Reagents:
-
This compound based ISE
-
Reference electrode (e.g., Ag/AgCl)
-
pH/ion meter
-
Volumetric flasks and pipettes
-
Lithium standard solutions (e.g., 0.1 M LiCl)
-
Buffer solution (e.g., TRIS buffer, pH 7.4)
-
Deionized water
2. Electrode and Standard Preparation:
-
Prepare a series of lithium calibration standards by serial dilution of a stock solution in the buffer. The concentration range should bracket the expected sample concentrations (e.g., 0.1 mM to 5 mM).
-
Condition the new or dry-stored ISE by immersing it in a mid-range lithium standard solution for at least 2 hours.
3. Sample Preparation:
-
For serum samples, a dilution with the buffer solution may be necessary to bring the lithium concentration within the linear range of the electrode and to minimize matrix effects. A 1:10 dilution is common.[3]
4. Measurement Procedure:
-
Connect the ISE and reference electrode to the pH/ion meter.
-
Calibrate the electrode system by immersing the electrodes in the prepared calibration standards, starting from the lowest concentration. Record the potential reading for each standard.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Immerse the electrodes in the prepared sample and record the stable potential reading.
5. Data Analysis:
-
Plot a calibration curve of the potential (mV) versus the logarithm of the lithium concentration.
-
Determine the lithium concentration in the unknown sample by interpolating its potential reading on the calibration curve.
Atomic Absorption Spectrometry (AAS) Method
This protocol outlines a general procedure for the determination of lithium in serum using flame AAS.
1. Materials and Reagents:
-
Atomic Absorption Spectrometer equipped with a lithium hollow cathode lamp.
-
Air-acetylene flame system.
-
Volumetric flasks and pipettes.
-
Lithium standard solutions.
-
Nitric acid (HNO₃), trace metal grade.
-
Deionized water.
-
Releasing agent (e.g., lanthanum chloride or potassium chloride solution) to suppress ionization interference.
2. Instrument Setup:
-
Install and align the lithium hollow cathode lamp.
-
Set the wavelength to 670.8 nm.
-
Optimize the instrument parameters, including slit width, lamp current, and gas flow rates for the air-acetylene flame, according to the manufacturer's recommendations.[4]
3. Standard and Sample Preparation:
-
Prepare a series of lithium calibration standards (e.g., 0.1 to 2.0 mg/L) by diluting a stock solution with deionized water. Add the releasing agent to all standards to match the matrix of the samples.
-
For serum samples, a simple dilution is often sufficient. A common procedure is to dilute the serum sample with deionized water or a dilute acid solution. A 1:10 or 1:20 dilution is typical.[8] For some matrices, a more rigorous acid digestion might be necessary to remove organic components.[9]
-
Add the releasing agent to the diluted samples.
4. Measurement Procedure:
-
Aspirate a blank solution (deionized water with the releasing agent) to zero the instrument.
-
Aspirate the calibration standards in increasing order of concentration and record the absorbance for each.
-
Aspirate the prepared samples and record their absorbance.
-
Aspirate the blank and a standard solution periodically to check for instrument drift.
5. Data Analysis:
-
Plot a calibration curve of absorbance versus lithium concentration.
-
Determine the lithium concentration in the unknown samples from the calibration curve, taking into account the dilution factor.
Concluding Remarks
Both this compound ISE and AAS are robust and reliable methods for the determination of lithium. The choice between the two often depends on the specific requirements of the application.
-
This compound ISE offers the advantages of higher precision, simpler sample preparation, lower instrumentation cost, and higher throughput, making it well-suited for routine clinical analysis where a large number of samples need to be processed quickly.[1][7] The improved selectivity of this compound minimizes interferences from other cations commonly found in biological samples.[6]
-
Atomic Absorption Spectrometry is a well-established reference method known for its high sensitivity and accuracy.[2] While it may have slightly lower precision in some comparative studies and requires more extensive sample preparation and more expensive instrumentation, it is less susceptible to matrix effects from complex biological fluids and can achieve very low detection limits.[4][10]
For researchers in drug development and clinical laboratories, the high precision and ease of use of the this compound ISE make it an excellent choice for routine therapeutic monitoring. For applications requiring the highest accuracy and sensitivity, or for the analysis of complex matrices where potential ISE interferences are a concern, AAS remains a powerful and dependable technique.
References
- 1. Comparison study of AAS and ISE method in the lithium analysis of serum and urine. [e-jyms.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nemi.gov [nemi.gov]
- 5. Lithium determined in serum with an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agscientific.com [agscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Measurement of endogenous lithium levels in serum and urine by electrothermal atomic absorption spectrometry: a method with potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
"selectivity coefficient determination for Lithium ionophore III"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Lithium Ionophore III (also known as ETH 1810) with other commercially available lithium ionophores. The data presented is compiled from manufacturer specifications and peer-reviewed literature to offer an objective overview for the selection of the most appropriate ionophore for your research needs, particularly in applications such as the formulation of ion-selective electrodes (ISEs) for clinical and research purposes.
Performance Comparison of Lithium Ionophores
The selectivity of an ionophore is a critical parameter that dictates its ability to selectively bind to a target ion in the presence of other interfering ions. This is quantified by the potentiometric selectivity coefficient (KpotLi,M), where a smaller value indicates greater selectivity for lithium (Li⁺) over an interfering ion (M). The data is typically presented in a logarithmic form (log KpotLi,M).
The following table summarizes the selectivity coefficients for Lithium Ionophore I, II, and III, providing a clear comparison of their performance against common physiological and environmental cations.
| Ionophore | Interfering Ion (M) | log KpotLi,M |
| Lithium Ionophore I | H⁺ | -0.1 |
| Na⁺ | -1.3 | |
| K⁺ | -2.1 | |
| NH₄⁺ | -1.3 | |
| Mg²⁺ | -3.7 | |
| Ca²⁺ | -3.3 | |
| Lithium Ionophore II | H⁺ | 1.0 |
| Na⁺ | -2.1 | |
| K⁺ | -2.2 | |
| Mg²⁺ | -3.0 | |
| Ca²⁺ | -1.7 | |
| This compound (ETH 1810) | H⁺ | -0.1 [1] |
| Na⁺ | -2.5 [2] | |
| K⁺ | -4.09 [2] | |
| Mg²⁺ | -4.35 [2] | |
| Ca²⁺ | -2.6 [2] |
Table 1: Comparison of the logarithm of potentiometric selectivity coefficients (log KpotLi,M) for various lithium ionophores. Data for Ionophores I and II are sourced from commercial product information for comparative purposes. Data for this compound is compiled from multiple sources as cited.
Membranes based on this compound exhibit improved selectivity for measurements in blood[1]. A study on a lithium-selective microelectrode using this compound (ETH 1810) reported good selectivity for lithium over other cations[2]. Specifically, the selectivity sequence among alkali cations for ETH 1810 was found to be Li⁺ > Na⁺ > K⁺ > Cs⁺[3].
Experimental Protocols for Selectivity Coefficient Determination
The determination of potentiometric selectivity coefficients is crucial for characterizing the performance of ion-selective electrodes. The two most common methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).
Separate Solution Method (SSM)
This method involves measuring the potentials of the ion-selective electrode in separate solutions of the primary ion (lithium) and the interfering ion.
Protocol:
-
Prepare a series of standard solutions of the primary ion (LiCl) of varying concentrations (e.g., 10⁻¹ M to 10⁻⁶ M).
-
Prepare a series of standard solutions of the interfering ion (e.g., NaCl, KCl) of the same concentration range.
-
Condition the ion-selective electrode by immersing it in a 0.1 M LiCl solution for several hours.
-
Measure the electrode potential for each of the primary ion solutions, starting from the lowest concentration.
-
Thoroughly rinse the electrode with deionized water between measurements.
-
Measure the electrode potential for each of the interfering ion solutions.
-
Plot the electrode potential (E) versus the logarithm of the ion activity (log a) for both the primary and interfering ions.
-
Determine the linear portions of both calibration curves.
-
Calculate the selectivity coefficient using the following equation, derived from the Nikolsky-Eisenman equation, by extrapolating the linear portions of the calibration curves to an activity of 1 M[4]:
log KpotLi,M = (E₂ - E₁) / S + (1 - z₁/z₂) log a₁
Where:
-
E₁ and E₂ are the electrode potentials for the primary and interfering ions, respectively, at the same activity.
-
S is the slope of the linear portion of the primary ion calibration curve.
-
z₁ and z₂ are the charges of the primary and interfering ions, respectively.
-
a₁ is the activity of the primary ion.
-
Fixed Interference Method (FIM)
This method is generally preferred as it more closely represents the conditions of a sample containing a mixture of ions.
Protocol:
-
Prepare a series of standard solutions of the primary ion (LiCl) with a constant background concentration of the interfering ion (e.g., 0.1 M NaCl). The concentration of the primary ion should vary (e.g., 10⁻¹ M to 10⁻⁶ M).
-
Prepare a blank solution containing only the interfering ion at the same constant concentration.
-
Condition the ion-selective electrode in a solution containing both the primary and interfering ions.
-
Measure the electrode potential in the blank solution.
-
Measure the electrode potential in each of the mixed standard solutions, starting from the lowest concentration of the primary ion.
-
Plot the electrode potential (E) versus the logarithm of the activity of the primary ion (log aLi).
-
Identify the intersection point of the extrapolated linear portions of the curve (the Nernstian response to the primary ion and the constant response in the region of high interference).
-
The activity of the primary ion at this intersection point is used to calculate the selectivity coefficient using the following equation:
KpotLi,M = aLi / (aM)zLi/zM
Where:
-
aLi is the activity of the primary ion at the intersection point.
-
aM is the constant activity of the interfering ion.
-
zLi and zM are the charges of the primary and interfering ions, respectively.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the selectivity coefficient.
Caption: Workflow for the Separate Solution Method (SSM).
References
A Comparative Guide to the Long-Term Stability of Lithium Ionophores
For researchers, scientists, and drug development professionals, the long-term stability of lithium ionophores is a critical factor in the reliability and reproducibility of experimental results. This guide provides an objective comparison of the performance of common lithium ionophores, supported by experimental data, to aid in the selection of the most suitable ionophore for your research needs.
The therapeutic and diagnostic applications of lithium have spurred the development of highly selective ionophores for its detection and transport. However, the operational lifetime of sensors and delivery systems based on these ionophores is often limited by their long-term stability. This guide delves into the key performance metrics that define the stability of lithium ionophores, presents a comparative analysis of commonly used ionophores, and provides detailed experimental protocols for their evaluation.
Key Performance Metrics for Long-Term Stability
The long-term stability of a lithium ionophore is determined by several factors, primarily its resistance to leaching from the sensing membrane and its chemical and physical integrity over time. The key metrics for evaluating this stability include:
-
Potential Drift: The gradual change in the electrode potential over time when measuring a constant analyte concentration. It is typically expressed in millivolts per day (mV/day) or per hour (mV/h). A lower drift indicates higher stability.
-
Operational Lifetime: The period during which the sensor maintains its analytical performance characteristics, such as Nernstian slope, detection limit, and selectivity, within an acceptable range.
-
Ionophore Leaching: The loss of the ionophore from the membrane matrix into the sample solution. This is a primary cause of sensor performance degradation and is influenced by the ionophore's lipophilicity.
Comparative Analysis of Lithium Ionophores
The selection of a lithium ionophore is a trade-off between selectivity, response time, and long-term stability. Below is a comparison of some of the most widely used lithium ionophores.
| Ionophore Name | Chemical Class | Reported Lifetime | Potential Drift | Key Advantages | Limitations |
| ETH 1810 | Lipophilic diamide | > 90 days (with PU/PVC matrix)[1] | - | Good selectivity for Li⁺ over Na⁺ and K⁺.[2] | Limited lipophilicity can lead to shorter lifetimes in standard PVC membranes.[1] |
| Di-n-butylamide-14-crown-4 | Crown ether | 50 days (in serum)[3][4] | Not specified | Satisfactory performance in biological samples with minimal protein interference.[3][4] | - |
| MXene-coated Ionophore | - | - | Reduced drift (1.05 mV/day) compared to conventional sensors (2.58 mV/day).[5] | Significantly reduced potential drift and enhanced long-term stability.[5][6] | Newer technology, less established than traditional ionophores. |
Experimental Protocols for Assessing Long-Term Stability
To ensure the reliability of lithium measurements, it is crucial to experimentally validate the long-term stability of the chosen ionophore. The following are detailed methodologies for key experiments.
Protocol 1: Potentiometric Evaluation of Long-Term Drift
Objective: To determine the potential drift of a lithium ion-selective electrode (ISE) over an extended period.
Materials:
-
Lithium ion-selective electrode incorporating the ionophore under study.
-
Reference electrode (e.g., Ag/AgCl).
-
High-impedance potentiometer or pH/ion meter.
-
Standard lithium chloride (LiCl) solutions (e.g., 0.01 M and 0.001 M).
-
Stirring plate and stir bar.
-
Beakers.
Procedure:
-
Electrode Conditioning: Condition the newly prepared lithium ISE by soaking it in a 0.01 M LiCl solution for at least 24 hours before the first use.
-
Initial Calibration:
-
Place the ISE and the reference electrode in a 0.001 M LiCl standard solution.
-
Stir the solution at a constant rate.
-
Record the stable potential reading.
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat the measurement with a 0.01 M LiCl standard solution.
-
Calculate the initial slope of the electrode response. The slope should be close to the Nernstian value of 59.2 mV per decade change in activity for a monovalent ion at 25°C.
-
-
Continuous Monitoring:
-
Immerse the electrodes in a solution of constant lithium concentration (e.g., 0.001 M LiCl).
-
Continuously record the potential at fixed time intervals (e.g., every hour) for an extended period (e.g., several weeks).
-
-
Data Analysis:
-
Plot the recorded potential as a function of time.
-
Calculate the potential drift by determining the slope of the potential versus time plot. The drift is typically expressed in mV/day or mV/h.
-
Protocol 2: Determination of Ionophore Leaching using UV-Vis Spectroscopy
Objective: To quantify the amount of ionophore leaching from a PVC membrane into an aqueous solution over time. This protocol is applicable to ionophores with a distinct UV-Vis absorption spectrum.
Materials:
-
PVC membrane containing the lithium ionophore.
-
Aqueous solution (e.g., deionized water or a buffer solution).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Shaker or orbital incubator.
Procedure:
-
Membrane Preparation: Prepare a PVC membrane of known surface area containing a precisely weighed amount of the ionophore.
-
Leaching Experiment:
-
Immerse the membrane in a known volume of the aqueous solution in a sealed container.
-
Place the container on a shaker or in an orbital incubator to ensure constant agitation.
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and weekly), withdraw a small aliquot of the aqueous solution for analysis.
-
-
UV-Vis Measurement:
-
Record the UV-Vis absorption spectrum of the withdrawn aliquot.
-
The ionophore's characteristic absorption peak should be monitored.
-
-
Quantification:
-
Create a calibration curve by measuring the absorbance of standard solutions of the ionophore of known concentrations.
-
Use the calibration curve to determine the concentration of the leached ionophore in the aliquots.
-
Calculate the cumulative amount of ionophore leached from the membrane over time.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of the long-term stability of lithium ionophores.
Caption: Workflow for assessing the long-term stability of lithium ionophores.
Conclusion
The long-term stability of lithium ionophores is a multifaceted issue, with ionophore leaching being a primary contributor to performance degradation. While traditional ionophores like ETH 1810 offer a good balance of selectivity and stability, especially with optimized membrane matrices, newer approaches such as the use of crown ethers and protective coatings like MXene show promise for significantly extending the operational lifetime of lithium sensors. The choice of the most suitable ionophore will ultimately depend on the specific requirements of the application, including the sample matrix, required measurement duration, and tolerance for potential drift. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the long-term stability of different lithium ionophores, leading to more robust and reliable analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MXene-Coated Ion-Selective Electrode Sensors for Highly Stable and Selective Lithium Dynamics Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lithium Ionophore III for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of Lithium Ionophore III in certified reference materials, offering a comparison with alternative ionophores. The information is intended for researchers, scientists, and drug development professionals, presenting experimental data and detailed protocols to support informed decisions in the selection of ionophores for lithium sensing applications.
Performance Comparison of Lithium Ionophores
The selection of an appropriate ionophore is critical for the accurate and selective measurement of lithium ions, particularly in complex biological matrices such as blood serum. This section provides a comparative summary of the performance of this compound and other commercially available lithium ionophores. The data presented is based on potentiometric measurements, a standard technique for evaluating the efficacy of ion-selective electrodes.
Table 1: Selectivity Coefficients (log KpotLi,M) of Various Lithium Ionophores
| Ionophore | log KpotLi,Na | log KpotLi,K | log KpotLi,Mg | log KpotLi,Ca | Detection Limit (in M) |
| Lithium Ionophore I | -1.3[1] | -2.1[1] | -3.7[1] | -3.3[1] | ~ 6 x 10-6[1] |
| Lithium Ionophore II | -2.1[1] | -2.2[1] | -3.0[1] | -1.7[1] | Not specified |
| This compound | Improved selectivity in blood (specific values not cited)[1] | Improved selectivity in blood (specific values not cited)[1] | Improved selectivity in blood (specific values not cited)[1] | Improved selectivity in blood (specific values not cited)[1] | Not specified |
| Lithium Ionophore VIII | -3.2 | Not specified | Not specified | Not specified | 10-6 (in 0.15 M NaCl) |
Experimental Protocols
Accurate evaluation of ionophore performance relies on standardized experimental procedures. The following are detailed methodologies for key experiments used to characterize lithium ionophores.
Protocol 1: Determination of Potentiometric Selectivity Coefficients (Separate Solution Method)
This protocol is based on IUPAC recommendations for determining the selectivity of ion-selective electrodes.
1. Membrane Preparation:
-
Prepare a membrane cocktail with the following composition (example for Lithium Ionophore II):
-
Dissolve all components in a suitable solvent (e.g., tetrahydrofuran).
-
Cast the solution into a glass ring on a glass plate and allow the solvent to evaporate slowly to form a thin, homogeneous membrane.
-
Cut a small disc from the membrane and incorporate it into an electrode body.
2. Electrode Assembly and Conditioning:
-
Assemble the ion-selective electrode with an appropriate internal filling solution (e.g., 0.1 M LiCl) and an internal reference electrode (e.g., Ag/AgCl).[1]
-
Condition the electrode by soaking it in a 0.01 M LiCl solution for at least 24 hours before use.
3. Potentiometric Measurement:
-
Calibrate the electrode using a series of standard LiCl solutions of varying concentrations (e.g., 10-6 M to 10-1 M).
-
Measure the potential of the electrode in a 0.1 M solution of the primary ion (LiCl), denoted as ELi.
-
Rinse the electrode thoroughly with deionized water.
-
Measure the potential of the electrode in a 0.1 M solution of the interfering ion (e.g., NaCl, KCl, MgCl2, CaCl2), denoted as EM.
4. Calculation of Selectivity Coefficient:
-
The potentiometric selectivity coefficient (KpotLi,M) is calculated using the following equation:
-
log KpotLi,M = (EM - ELi) / S + (1 - zLi / zM) log aLi
-
Where:
-
S is the slope of the electrode calibration curve (theoretically ~59 mV/decade for monovalent ions).
-
zLi and zM are the charges of the lithium ion and the interfering ion, respectively.
-
aLi is the activity of the lithium ion.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the evaluation of a lithium ionophore using the separate solution method.
Signaling Pathway of Ionophore-Based Sensing
The fundamental principle behind an ionophore-based ion-selective electrode is the selective complexation of the target ion by the ionophore within a membrane, leading to a measurable potential difference.
References
Safety Operating Guide
Navigating the Disposal of Lithium Ionophore III: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for every chemical are not always readily available, a clear understanding of general laboratory waste management principles is essential. This guide provides a procedural framework for the disposal of Lithium Ionophore III, a substance not classified as hazardous under current OSHA criteria, but one that still requires careful handling and adherence to institutional safety protocols.
Immediate Safety and Handling Considerations
Before proceeding with any disposal method, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for this compound and similar ionophores indicates that while it is not classified as a hazardous substance, standard laboratory safety precautions should be observed.[1][2]
Key Safety Information Summary
| Precaution | Description |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and protective clothing to prevent skin and eye contact. |
| Ventilation | Ensure adequate ventilation, especially in confined areas, to avoid inhalation of any dusts. |
| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water.[1][2] Skin: Wash off with soap and plenty of water. Inhalation: Move the person into fresh air.[1] Ingestion: Rinse mouth with water.[2] |
| Spill Cleanup | For spills, prevent further leakage if safe to do so. Use personal protective equipment. Cover powder spills to minimize spreading and take up mechanically, placing in appropriate containers for disposal. Avoid creating dust and clean the contaminated surface thoroughly. |
Step-by-Step Disposal Protocol
Given that this compound is not classified as a hazardous substance, the primary disposal route will be as non-hazardous solid chemical waste. However, institutional policies and the potential for contamination with other hazardous materials must be considered.
-
Assess Contamination: Determine if the this compound waste is mixed with any hazardous solvents, heavy metals, or biologically active materials.
-
If YES , the waste must be treated as hazardous and disposed of according to the specific protocols for the contaminating substance(s).
-
If NO , proceed to the next step.
-
-
Consult Institutional Guidelines: Review your institution's specific procedures for the disposal of non-hazardous chemical waste. Every laboratory and research facility has its own established waste management streams and protocols.
-
Prepare for Disposal:
-
Place the solid this compound waste in a clearly labeled, sealed, and appropriate container.
-
The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
-
If the original container is used, ensure the label is intact and legible.
-
-
Segregate Waste: Keep the container for this compound waste separate from hazardous waste streams to avoid cross-contamination and ensure proper disposal.
-
Arrange for Pickup/Disposal: Follow your institution's procedure for having non-hazardous laboratory waste collected. This may involve placing it in a designated accumulation area or contacting your Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal pathway for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific safety and disposal protocols established by your institution and the information provided on the manufacturer's Safety Data Sheet. If you have any doubts about the proper disposal procedure, contact your institution's Environmental Health and Safety department for guidance.
References
Essential Safety and Logistical Information for Handling Lithium Ionophore III
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Lithium Ionophore III.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for similar ionophores classify them as not hazardous, it is best practice to handle this compound with a comprehensive suite of personal protective equipment to minimize any potential risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact.[1] For extended contact or when handling solutions of the ionophore, consult a chemical resistance chart for the specific solvent being used. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or Goggles | To protect against splashes or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from accidental contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powdered form of the ionophore to avoid inhalation of dust particles, as suggested by precautionary statements for similar compounds.[2] Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Experimental Protocol for Lithium Ion Measurement
This compound is commonly utilized in the fabrication of ion-selective electrodes (ISEs) for the measurement of lithium ion concentrations in biological samples such as blood serum.[3] The following is a generalized experimental workflow for utilizing this compound in such an application.
Mechanism of Action: Ionophore-Mediated Ion Transport
This compound functions by selectively binding to lithium ions and facilitating their transport across a lipid membrane. This is a key principle in its application in ion-selective electrodes. The ionophore, being lipophilic, can move within the membrane, picking up a lithium ion from one side and releasing it on the other, a process driven by the electrochemical gradient.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
